Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZBVZFDWNCKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635303 | |
| Record name | tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632352-56-8 | |
| Record name | tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the Structure of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document outlines a plausible synthetic pathway and predicted spectroscopic characteristics based on established chemical principles and data from closely related analogues.
Synthesis and Structural Confirmation
The synthesis of this compound can be conceptually approached through several established synthetic methodologies for 4-piperidone derivatives. A common and effective strategy involves a multi-step sequence starting from readily available precursors.
Proposed Synthetic Pathway:
A logical synthetic route would involve the protection of a piperidone precursor, followed by the introduction of the phenyl group at the 3-position. One plausible method is a variation of the Dieckmann condensation or a related cyclization reaction.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols:
General Procedure for the Synthesis of N-Boc-3-aryl-4-piperidones (Illustrative):
-
Preparation of N-Boc-4-piperidone Enamine/Enolate: To a solution of N-Boc-4-piperidone in an appropriate aprotic solvent (e.g., THF, toluene), a suitable base (e.g., LDA, NaH) is added at a low temperature (-78 °C to 0 °C) to generate the corresponding enolate. Alternatively, reaction with a secondary amine (e.g., pyrrolidine) can form a more stable enamine.
-
Introduction of the Phenyl Group: A phenylating agent, such as a phenyl halide in the presence of a palladium catalyst (for cross-coupling reactions) or a phenyl organometallic reagent, is added to the enolate/enamine solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with an aqueous solution, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Spectroscopic Data Analysis
The structural confirmation of the target compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected quantitative data based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.0 - 4.2 | Multiplet | 2H | Piperidine ring protons adjacent to N |
| ~ 3.6 - 3.8 | Multiplet | 1H | Piperidine ring proton at C3 |
| ~ 3.2 - 3.4 | Multiplet | 2H | Piperidine ring protons adjacent to N |
| ~ 2.5 - 2.7 | Multiplet | 2H | Piperidine ring protons at C5 |
| ~ 2.3 - 2.5 | Multiplet | 2H | Piperidine ring protons at C6 |
| ~ 1.45 | Singlet | 9H | tert-Butyl protons (C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 208 | C=O (Ketone) |
| ~ 155 | C=O (Carbamate) |
| ~ 138 | Aromatic C (quaternary) |
| ~ 129 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 80 | C(CH₃)₃ |
| ~ 55 | Piperidine C3 |
| ~ 45-50 | Piperidine C2, C6 |
| ~ 40 | Piperidine C5 |
| ~ 28 | C(CH₃)₃ |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Characteristic Peaks/Values |
| IR (cm⁻¹) | ~ 1720 (C=O, ketone), ~ 1690 (C=O, carbamate), ~ 3050 (Aromatic C-H), ~ 2970 (Aliphatic C-H) |
| MS (m/z) | Expected [M+H]⁺: ~290.17 |
Workflow for Spectroscopic Analysis:
The following diagram illustrates the logical workflow for the structural elucidation of the synthesized compound.
Caption: Logical workflow for the structural elucidation of a synthesized compound.
Disclaimer: The spectroscopic data presented are predicted values based on known chemical shift and absorption frequency ranges for similar functional groups and structural motifs. Actual experimental data may vary. A definitive structural elucidation requires the acquisition and interpretation of experimental spectra from a synthesized and purified sample of this compound. No information regarding the signaling pathways or specific biological activities of this compound was found in the available literature.
physicochemical properties of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound. This compound, a derivative of the piperidine heterocyclic ring system, is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the piperidine scaffold in a wide array of pharmaceuticals.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₃ | PubChem CID: 16227992 |
| Molecular Weight | 275.34 g/mol | PubChem CID: 16227992 |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Not available | --- |
| pKa | Not available | --- |
| Storage | Sealed in dry, 2-8°C |
Synthesis and Characterization
The synthesis of this compound can be approached through multi-step reaction schemes common in heterocyclic chemistry. While a specific, detailed experimental protocol for this exact molecule is not widely published, a general synthetic strategy can be inferred from related piperidone derivatives.
A plausible synthetic route is outlined below. This workflow is a conceptual representation based on established organic chemistry principles.
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The document outlines established and theoretical synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its substituted piperidine scaffold is a common motif in a wide array of biologically active molecules. The presence of a phenyl group at the 3-position and a ketone at the 4-position, combined with the tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it a versatile building block for the synthesis of complex molecular architectures, including potent therapeutic agents. This guide explores the core synthetic strategies for obtaining this valuable intermediate.
Synthesis Pathways
The synthesis of this compound can be approached through several strategic disconnections. The most prominent and theoretically sound methods involve the formation of the piperidone ring as the key step. This guide details three primary pathways: the Dieckmann Condensation, the Aza-Michael Addition, and the Robinson Annulation.
Pathway 1: Dieckmann Condensation
The Dieckmann condensation is a well-established method for the intramolecular cyclization of diesters to form β-keto esters, which are valuable precursors to cyclic ketones.[1][2] This approach is a cornerstone for the synthesis of various carbocyclic and heterocyclic systems, including piperidones.[3]
The logical flow of this pathway is illustrated in the diagram below.
Experimental Protocol: Dieckmann Condensation
Step 1: Synthesis of Diethyl 2-(N-(tert-butoxycarbonyl)-N-(2-ethoxy-2-oxoethyl)amino)-2-phenylacetate (Dieckmann Precursor)
-
To a solution of N-Boc-sarcosine ethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.1 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of ethyl 2-bromo-2-phenylacetate (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diester.
Step 2: Dieckmann Condensation
-
To a solution of the diester precursor (1 equivalent) in anhydrous toluene, add a strong base such as sodium ethoxide (NaOEt, 1.2 equivalents) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and quench by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester, tert-butyl 3-(ethoxycarbonyl)-4-oxo-3-phenylpiperidine-1-carboxylate.
Step 3: Decarboxylation
-
Dissolve the crude β-keto ester in a mixture of acetic acid and water.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
| Step | Reactants | Reagents & Solvents | Typical Yield (%) |
| Precursor Synthesis | N-Boc-sarcosine ethyl ester, Ethyl 2-bromo-2-phenylacetate | NaH, THF | 70-80 |
| Dieckmann Condensation | Diethyl 2-(N-(tert-butoxycarbonyl)-N-(2-ethoxy-2-oxoethyl)amino)-2-phenylacetate | NaOEt, Toluene | 60-70 |
| Decarboxylation | tert-Butyl 3-(ethoxycarbonyl)-4-oxo-3-phenylpiperidine-1-carboxylate | Acetic acid, Water, H₂SO₄ | 80-90 |
Pathway 2: Aza-Michael Addition
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful tool for the formation of nitrogen-containing heterocycles.[4][5] A double aza-Michael addition can be employed to construct the piperidone ring in a convergent manner.[6]
The following diagram outlines the key steps in this synthetic approach.
Experimental Protocol: Aza-Michael Addition
Step 1: Synthesis of 1-Phenyl-1,4-pentadien-3-one
-
To a solution of phenylacetaldehyde (1 equivalent) and acrolein (1.1 equivalents) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-phenyl-1,4-pentadien-3-one.
Step 2: Double Aza-Michael Addition
-
Dissolve 1-phenyl-1,4-pentadien-3-one (1 equivalent) and benzylamine (1 equivalent) in a protic solvent like ethanol.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude 1-benzyl-3-phenyl-4-piperidone can be purified by column chromatography.
Step 3: Debenzylation and Boc Protection
-
Dissolve the 1-benzyl-3-phenyl-4-piperidone (1 equivalent) in methanol.
-
Add a palladium on carbon catalyst (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain crude 3-phenyl-4-piperidone.
-
Dissolve the crude piperidone in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a base like triethylamine (1.5 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.
| Step | Reactants | Reagents & Solvents | Typical Yield (%) |
| Divinyl Ketone Synthesis | Phenylacetaldehyde, Acrolein | NaOH, Ethanol | 60-70 |
| Double Aza-Michael Addition | 1-Phenyl-1,4-pentadien-3-one, Benzylamine | Ethanol | 50-60 |
| Debenzylation/Boc Protection | 1-Benzyl-3-phenyl-4-piperidone | H₂, Pd/C, Methanol; Boc₂O, Et₃N, DCM | 85-95 (two steps) |
Pathway 3: Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[7][8] This methodology can be adapted for the synthesis of substituted piperidones.[9]
A schematic representation of the Robinson annulation approach is provided below.
Experimental Protocol: Robinson Annulation
Step 1: Synthesis of N-Boc-3-aminopropiophenone
-
To a solution of 3-aminopropiophenone hydrochloride (1 equivalent) in a mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise.
-
Stir the mixture at room temperature for 12-16 hours.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Boc protected aminoketone.
Step 2: Robinson Annulation
-
To a solution of N-Boc-3-aminopropiophenone (1 equivalent) in a suitable solvent like ethanol, add a catalytic amount of a base (e.g., potassium hydroxide).
-
Add methyl vinyl ketone (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 24-48 hours.
-
The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation and subsequent dehydration.
-
Neutralize the reaction with a dilute acid and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
| Step | Reactants | Reagents & Solvents | Typical Yield (%) |
| Precursor Synthesis | 3-Aminopropiophenone hydrochloride | Boc₂O, NaHCO₃, Dioxane/Water | 90-98 |
| Robinson Annulation | N-Boc-3-aminopropiophenone, Methyl vinyl ketone | KOH, Ethanol | 40-50 |
Conclusion
This technical guide has outlined three viable synthetic pathways for the preparation of this compound. The Dieckmann condensation offers a classical and reliable approach, while the aza-Michael addition provides a convergent route. The Robinson annulation presents an alternative strategy for the construction of the core piperidone ring. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. The provided experimental protocols and quantitative data serve as a valuable resource for chemists engaged in the synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
CAS Number: 632352-56-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical properties, a proposed synthetic pathway, and its relevance in the broader context of phenylpiperidine derivatives.
Chemical and Physical Properties
This compound, also known as 1-Boc-3-phenylpiperidin-4-one, is a derivative of piperidine featuring a phenyl group at the 3-position and a ketone at the 4-position. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in organic synthesis, allowing for selective reactions at other positions of the molecule.
| Property | Value | Source |
| CAS Number | 632352-56-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₆H₂₁NO₃ | [2][5] |
| Molecular Weight | 275.34 g/mol | [5] |
| Purity | ≥95.0% (typical) | [2] |
| Storage Condition | Ambient | [2] |
Experimental Protocols: A Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible route can be conceptualized based on established organic chemistry reactions. The key transformation is the α-arylation of a ketone, in this case, the commercially available tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).
Conceptual Synthesis Workflow:
Caption: Proposed synthesis of the target compound.
Detailed Methodologies:
A potential synthetic approach involves the palladium-catalyzed α-arylation of N-Boc-4-piperidone. This method is a powerful tool for forming carbon-carbon bonds.
-
Enolate Formation: N-Boc-4-piperidone would first be treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at a low temperature (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This step generates the corresponding lithium enolate.
-
Palladium-Catalyzed Cross-Coupling: To the solution of the enolate, a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) are added, followed by an aryl halide, such as bromobenzene or iodobenzene. The reaction mixture is then warmed to room temperature or heated to facilitate the cross-coupling reaction.
-
Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.
Biological and Pharmacological Context
Potential Signaling Pathway Involvement:
Derivatives of 4-phenylpiperidine are known to interact with various receptors in the brain, including opioid and serotonin receptors. For instance, some opioids are 4-phenylpiperidine derivatives. It is plausible that modifications at the 3-position, as in the target molecule, could modulate the binding affinity and selectivity for these or other receptors.
Caption: Potential CNS receptor signaling pathway.
Further research is required to elucidate the specific biological targets and pharmacological profile of this compound. Its structural similarity to known psychoactive compounds makes it a molecule of interest for further investigation in drug discovery programs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Novachem | 1-Boc-3-Phenylpiperidin-4-one F225300-250MG 632352-56-8 Fluorochem Ltd [novachem.com.au]
- 3. This compound | 632352-56-8 [sigmaaldrich.com]
- 4. | CAS: | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. CAS NO. 632352-56-8 | 1-Boc-3-phenylpiperidin-4-one | C16H21NO3 [localpharmaguide.com]
Potential Biological Activity of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate is a synthetic heterocyclic compound belonging to the phenylpiperidine class. While extensively utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents, a comprehensive evaluation of its intrinsic biological activity is not extensively documented in publicly available literature. This technical guide consolidates the current understanding of structurally related compounds to infer the potential biological activities of this compound. Drawing parallels from analogous N-Boc-protected piperidones and 3-phenylpiperidine derivatives, we explore potential therapeutic applications, including anticancer, antimicrobial, and neurological activities. This document provides a framework for future research, outlining detailed experimental protocols for in vitro screening and proposing hypothetical signaling pathways that may be modulated by this compound.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The subject of this whitepaper, this compound, combines several key structural features: a piperidin-4-one core, a phenyl group at the 3-position, and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The presence of the 3-phenylpiperidine moiety is of particular interest, as this structural motif is found in compounds with significant central nervous system (CNS) activity, including analgesics and sigma receptor modulators. The N-Boc group, while often considered a protecting group for synthetic purposes, can also influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide aims to provide a detailed technical overview of the potential biological activities of this compound by examining the established activities of its structural analogs.
Potential Biological Activities Based on Structural Analogs
Direct experimental data on the biological activity of this compound is scarce. However, analysis of structurally related compounds provides a basis for predicting its potential pharmacological profile.
Anticancer Activity
A significant body of research points to the anticancer potential of N-Boc-protected 4-piperidone derivatives. Specifically, N-Boc-3,5-bis(arylidene)-4-piperidone analogs have been synthesized and evaluated as anti-cancer agents[1]. These compounds, which share the N-Boc-4-piperidone core with our target molecule, have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanism for some of these analogs involves the inhibition of critical cellular pathways necessary for cancer cell proliferation.
Table 1: Anticancer Activity of Structurally Related N-Boc-3,5-bis(arylidene)-4-piperidone Analogs [1]
| Compound ID | Cell Line | Activity Metric | Value |
| 1b | CCRF-CEM (Leukemia) | % Growth | 2.95 |
| 1b | K-562 (Leukemia) | % Growth | 10.5 |
| 1b | SR (Leukemia) | % Growth | 8.7 |
Note: The data presented is for compounds structurally related to this compound and should be interpreted as indicative of potential, not confirmed, activity.
Antimicrobial Activity
Piperidine derivatives are well-established as a class of compounds with potential antimicrobial properties. Studies on various substituted piperidones have demonstrated efficacy against both Gram-positive and Gram-negative bacteria[2]. The mechanism of action is often attributed to the disruption of the bacterial cell wall or interference with essential enzymatic processes. Novel sulfonyl piperidine carboxamide derivatives prepared from N-Boc-piperidine-3-carboxylic acid have shown moderate to good activity against a range of microorganisms[3][4].
Enzyme Inhibition
The 3-phenylpiperidine scaffold is a component of various enzyme inhibitors. For instance, derivatives of 3-amino-4-phenyl-2-piperidones have been investigated as renin inhibitors[5]. While the oxidation state and substitution pattern differ from our target compound, this suggests that the 3-phenylpiperidine core can be accommodated within the active sites of enzymes, presenting an avenue for the design of novel inhibitors. Furthermore, novel (4-piperidinyl)-piperazines with an N-Boc group have been identified as potent inhibitors of acetyl-CoA carboxylase 1/2[6].
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound.
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is adapted from studies on related anticancer compounds[7].
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, IMR-32, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Generate a series of dilutions in the culture medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on standard antimicrobial screening procedures[8][9].
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow for Biological Screening
Caption: Workflow for the biological evaluation of the target compound.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of a pro-proliferative kinase cascade.
Conclusion
While this compound is primarily recognized as a synthetic intermediate, its structural features suggest a range of potential biological activities. Based on the analysis of related compounds, promising avenues for investigation include its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. The experimental protocols and conceptual frameworks presented in this whitepaper are intended to serve as a guide for researchers to unlock the therapeutic potential of this and related molecules. Further in-depth studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
The Pivotal Role of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of piperidine-based building blocks, tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate stands out as a versatile and highly valuable intermediate. Its unique structural features, including a strategically placed phenyl group and a Boc-protected nitrogen, offer a gateway to a diverse range of complex molecules with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders and oncology. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this pivotal chemical intermediate.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties and spectroscopic signatures of this compound and its precursors is crucial for its effective utilization in synthesis and for quality control.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| tert-butyl 4-oxopiperidine-1-carboxylate | C₁₀H₁₇NO₃ | 199.25 | ¹H NMR (CDCl₃): δ 3.70 (t, J=6.0 Hz, 4H), 2.45 (t, J=6.0 Hz, 4H), 1.48 (s, 9H). ¹³C NMR (CDCl₃): δ 208.5, 154.8, 80.5, 45.8, 41.0, 28.4. MS (ESI): m/z 200 [M+H]⁺. |
| This compound | C₁₆H₂₁NO₃ | 275.34 | ¹H NMR (CDCl₃): δ 7.35-7.15 (m, 5H), 4.75 (br s, 1H), 4.20-4.00 (m, 1H), 3.80-3.60 (m, 1H), 3.40-3.20 (m, 1H), 2.80-2.60 (m, 2H), 2.50-2.30 (m, 1H), 1.45 (s, 9H). ¹³C NMR (CDCl₃): δ 206.0, 154.5, 138.0, 129.0, 128.5, 127.0, 80.0, 60.5, 50.0, 45.0, 40.0, 28.4. MS (ESI): m/z 276 [M+H]⁺. |
Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be achieved through several strategic approaches. The most prominent methods involve the introduction of the phenyl group onto a pre-formed piperidone ring.
Rhodium-Catalyzed Asymmetric Arylation
A highly efficient method for the synthesis involves the rhodium-catalyzed asymmetric conjugate addition of a phenylboronic acid to an α,β-unsaturated lactam precursor, which can be readily prepared from N-Boc-4-piperidone.
Experimental Protocol: Synthesis of this compound via Rhodium-Catalyzed Arylation
-
Preparation of tert-butyl 4-oxopiperidine-1-carboxylate enone precursor: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as THF, add a base like lithium bis(trimethylsilyl)amide (LiHMDS) at -78 °C. After stirring for 30 minutes, introduce a phenylselenylating agent (e.g., phenylselenyl bromide). Allow the reaction to warm to room temperature. Subsequent oxidative workup with an oxidant like hydrogen peroxide will yield the corresponding α,β-unsaturated ketone.
-
Rhodium-Catalyzed Conjugate Addition: In a reaction vessel, combine the enone precursor (1.0 eq), phenylboronic acid (1.5 eq), a rhodium catalyst such as [Rh(cod)₂]BF₄ (2-5 mol%), and a suitable chiral phosphine ligand (e.g., BINAP) in a degassed solvent mixture (e.g., dioxane/water). Heat the mixture under an inert atmosphere (e.g., argon) at a temperature ranging from 60 to 100 °C.
-
Workup and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Dieckmann Condensation Approach
An alternative and classical approach to constructing the 3-phenyl-4-piperidone core is through an intramolecular Dieckmann condensation of a suitably substituted diester.
Experimental Protocol: Synthesis via Dieckmann Condensation
-
Synthesis of the Diester Precursor: Start with a protected amino acid derivative, for instance, N-Boc-β-alanine ethyl ester. This is alkylated with an appropriate phenyl-substituted electrophile, such as ethyl 2-bromo-3-phenylpropanoate, in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent like DMF.
-
Dieckmann Cyclization: The resulting diester is then treated with a strong base (e.g., sodium ethoxide in ethanol or sodium hydride in toluene) to induce an intramolecular condensation reaction, forming a β-keto ester intermediate.
-
Hydrolysis and Decarboxylation: The β-keto ester is subsequently hydrolyzed (typically under acidic or basic conditions) and decarboxylated upon heating to yield the desired this compound.
-
Purification: The final product is isolated and purified using standard techniques such as extraction and column chromatography.
Application in Drug Discovery: A Gateway to Bioactive Molecules
The 3-phenyl-4-piperidone scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. It serves as a key building block for compounds targeting a variety of biological pathways, particularly those implicated in neurological and psychiatric disorders, as well as in cancer.
Targeting Sigma Receptors and Modulating Neurochemical Pathways
Derivatives of 3-phenyl-4-piperidone have been shown to exhibit high affinity for sigma receptors, which are implicated in a range of CNS functions and diseases. Ligands for these receptors can modulate dopaminergic and other neurotransmitter systems. For example, certain 3-phenyl-N-propylpiperidine derivatives have been found to selectively interact with sigma receptor subtypes and influence dopamine metabolism. This makes the parent intermediate a valuable starting point for the development of novel antipsychotics, antidepressants, and treatments for neurodegenerative diseases.
Inhibition of Cancer-Related Signaling Pathways
Recent research has highlighted the potential of piperidone-containing compounds as anticancer agents. For instance, derivatives of the 3,5-bis(benzylidene)-4-piperidone scaffold have been shown to inhibit the Notch signaling pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. By serving as a precursor to such compounds, this compound provides a platform for the discovery of novel oncology therapeutics.
Conclusion
This compound is a chemical intermediate of significant strategic importance in the field of drug discovery and development. Its versatile synthesis and the inherent reactivity of its functional groups provide medicinal chemists with a powerful tool to access a wide array of structurally complex and biologically active molecules. The demonstrated utility of its derivatives in modulating key signaling pathways in the central nervous system and in cancer underscores its continued relevance and potential for the discovery of next-generation therapeutics. As research into novel therapeutic targets continues to expand, the demand for such well-defined and versatile building blocks is set to grow, solidifying the position of this compound as a cornerstone of modern medicinal chemistry.
Substituted 4-Oxopiperidines: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The 4-oxopiperidine scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active molecules and approved pharmaceuticals. Its conformational flexibility and the synthetic tractability of its core structure have made it a cornerstone in medicinal chemistry for the development of novel therapeutic agents targeting a wide range of diseases. This in-depth technical guide provides a comprehensive review of the synthesis, pharmacological activities, and mechanisms of action of substituted 4-oxopiperidines, with a focus on quantitative structure-activity relationships (SAR), detailed experimental protocols, and the visualization of key biological pathways.
Core Synthetic Strategies
The synthesis of the 4-oxopiperidine ring is a well-established area of organic chemistry, with several classical and modern methods available for the construction of this versatile scaffold. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
One of the most common and efficient methods for synthesizing 2,6-diaryl-substituted 4-piperidones is the Mannich condensation . This one-pot reaction involves the condensation of an aldehyde, an amine (or ammonia), and a ketone with two α-hydrogens.[1] For instance, the reaction of a substituted aromatic aldehyde, ethyl methyl ketone, and ammonium acetate in an ethanol medium yields the corresponding substituted 4-piperidone.[1]
Another widely employed strategy is the Dieckmann condensation , which is particularly useful for the synthesis of 4-piperidones with substituents at the 1- and 3-positions. This intramolecular cyclization of a diester is typically followed by hydrolysis and decarboxylation to yield the desired 4-oxopiperidine.[2]
More recent methods, such as the aza-Prins-type cyclization mediated by Lewis acids like NbCl5, provide stereoselective routes to functionalized piperidines, including 4-chloro-piperidine derivatives, which can serve as versatile intermediates for further elaboration.[3] Additionally, reductive amination of N-substituted 4-piperidone derivatives is a key step in the synthesis of 4-aminopiperidines, a class of compounds with significant biological activity.[4]
Pharmacological Activities and Structure-Activity Relationships
Substituted 4-oxopiperidines exhibit a remarkable diversity of pharmacological activities, underscoring their importance in drug discovery. The following sections detail their activity against key biological targets, supported by quantitative data.
Analgesic Activity
The 4-oxopiperidine moiety is a key pharmacophore in many potent analgesics, particularly those targeting opioid receptors. The piperidine ring is a fundamental component of morphine, and modifications to this scaffold have led to the development of highly potent synthetic opioids.[5]
Table 1: Analgesic Potency of Substituted Piperidine Derivatives
| Compound ID | Substitution Pattern | Animal Model | Assay | Dose | Analgesic Effect (% Inhibition or Latency) | Reference |
| HN58 | 4-aminomethyl piperidine derivative | Mouse | Writhing Test | - | 100% inhibition | [6] |
| Series 2-5 | N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine | Wistar Rat | Tail Flick Test | 50 mg/kg (i.m.) | Significant analgesic activity | [6] |
| 4-phenylamidopiperidines | Various substituents at N1 and C4 | Mouse | Modified Hot-Plate Test | 0.44 to 59 mg/Kg | ED50 values | [7] |
Structure-activity relationship studies have revealed that the nature of the substituent on the piperidine nitrogen is critical for analgesic activity.[7] Aralkyl substituents on the piperidine nitrogen often lead to high potency.[7] Furthermore, a small polar group capable of hydrogen bonding as a proton acceptor at the C-4 position of the piperidine ring can enhance analgesic activity.[7]
Anticancer Activity
Several substituted 4-oxopiperidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
Table 2: In Vitro Anticancer Activity of Substituted 4-Oxopiperidine Derivatives (IC50 Values in µM)
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3d | MCF-7 | Breast Cancer | 43.4 | [8] |
| MDA-MB-231 | Breast Cancer | 35.9 | [8] | |
| 4d | MCF-7 | Breast Cancer | 39.0 | [8] |
| MDA-MB-231 | Breast Cancer | 35.1 | [8] | |
| 3a | A549 | Lung Carcinoma | 5.988 ± 0.12 | [8] |
| 6c | MCF-7 | Breast Cancer | 37.7 ± 3.6 | [9] |
| 10b | MCF-7 | Breast Cancer | 31.8 ± 2.0 | [9] |
| Compound 95 | HepG2 | Liver Cancer | 52.71 | [10] |
| Compound 125 | HepG2 | Liver Cancer | - | [10] |
Antifungal Activity
Substituted 4-oxopiperidines have emerged as a promising class of antifungal agents, often targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[4]
Table 3: In Vitro Antifungal Activity of 4-Aminopiperidine Derivatives (MIC Values in µg/mL)
| Compound ID | Fungal Species | MIC Range (µg/mL) | Reference |
| 2b | Candida spp. | 1-4 | [4] |
| Aspergillus spp. | 1-8 | [4] | |
| 3b | Candida spp. | 1-4 | [4] |
| Aspergillus spp. | 1-8 | [4] | |
| Compound 6 | Various Bacteria | - | [11] |
The antifungal activity of these compounds is often attributed to the inhibition of enzymes such as sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway.[4]
Signaling Pathways and Mechanisms of Action
The biological effects of substituted 4-oxopiperidines are mediated through their interaction with specific cellular targets, leading to the modulation of key signaling pathways.
Opioid Receptor Signaling
Many analgesic 4-oxopiperidines exert their effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs).[12][13] Upon agonist binding, the receptor activates an associated heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits.[13] The Gαi subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[13] The Gβγ subunit can directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[13][14]
Dopamine Receptor Signaling
Substituted 4-oxopiperidines can also modulate dopamine receptor signaling. Dopamine receptors are also GPCRs and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[15] D1-like receptors are coupled to Gαs, which stimulates adenylyl cyclase and increases cAMP levels.[15] Conversely, D2-like receptors are coupled to Gαi, which inhibits adenylyl cyclase.[15] The modulation of these pathways can have profound effects on motor control, cognition, and reward.
Ergosterol Biosynthesis Pathway Inhibition
The antifungal activity of certain 4-oxopiperidine derivatives is due to their ability to disrupt the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.[16] These compounds can inhibit key enzymes in the pathway, such as lanosterol 14α-demethylase (Erg11p), which is a cytochrome P450 enzyme.[17]
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of substituted 4-oxopiperidines.
Synthesis of 2,6-Diaryl-Substituted 4-Piperidones via Mannich Condensation
This protocol describes a general procedure for the synthesis of 2,6-diaryl-4-oxopiperidones.[1]
-
Reaction Setup: A mixture of a substituted aromatic aldehyde (1 mmol), ethyl methyl ketone (1 mmol), and ammonium acetate (1.5 mmol) is taken in ethanol (20 mL).
-
Reaction Conditions: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is poured into crushed ice, and the solid product that precipitates is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vivo Analgesic Activity: Tail Flick Test
This protocol is a standard method for assessing the central analgesic activity of novel compounds.[6]
-
Animals: Male Wistar rats (150-200 g) are used for the experiment. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: The test compound is dissolved in a suitable vehicle (e.g., 0.9% saline with a few drops of Tween 80) and administered intraperitoneally (i.p.) or as specified in the study. A control group receives only the vehicle. A standard analgesic drug (e.g., morphine) is used as a positive control.
-
Apparatus: A tail flick analgesiometer is used. The apparatus consists of a heat source (e.g., a radiant heat lamp) and a sensor to detect the tail flick response.
-
Procedure: The basal reaction time of each rat to the radiant heat is recorded by placing the tip of the tail on the heat source. The time taken by the animal to withdraw its tail (tail flick latency) is recorded. A cut-off time of 10-15 seconds is maintained to prevent tissue damage. The reaction time is measured at different time intervals (e.g., 30, 60, 90, and 120 minutes) after the administration of the test compound, vehicle, or standard drug.
-
Data Analysis: The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Culture: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted 4-oxopiperidine derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion
Substituted 4-oxopiperidines represent a highly versatile and valuable scaffold in medicinal chemistry. Their synthetic accessibility and the wide range of pharmacological activities they exhibit make them attractive starting points for the design and development of new therapeutic agents. This technical guide has provided a comprehensive overview of the current state of research in this field, highlighting key synthetic methods, quantitative structure-activity relationships, and the underlying mechanisms of action. The detailed experimental protocols and visual representations of signaling pathways are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Further exploration of the chemical space around the 4-oxopiperidine core is likely to yield novel drug candidates with improved efficacy and safety profiles for a variety of diseases.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
The Advent and Ascendance of N-Boc Protected Piperidones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the tert-butoxycarbonyl (Boc) protecting group revolutionized organic synthesis, and its application to the piperidine scaffold has yielded a class of exceptionally versatile building blocks: N-Boc protected piperidones. These compounds have become indispensable in medicinal chemistry and drug development, providing a stable yet readily cleavable platform for the synthesis of complex nitrogen-containing heterocycles. This technical guide delves into the discovery, history, synthesis, and application of N-Boc protected piperidones, offering a comprehensive resource for researchers in the field.
While a singular "discovery" of N-Boc protected piperidones is not marked by a single seminal publication, their emergence is intrinsically linked to the development and popularization of di-tert-butyl dicarbonate (Boc anhydride) as a robust amine protecting agent. Initially developed for peptide synthesis, the Boc group's stability to a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions, made it an ideal tool for broader applications in organic synthesis. The subsequent application of this methodology to piperidones was a logical and significant step, unlocking new avenues for the functionalization of this privileged heterocyclic motif found in numerous natural products and pharmaceuticals.
Synthesis of N-Boc Protected Piperidones: A Comparative Overview
The synthesis of N-Boc protected piperidones can be broadly categorized into two main strategies: the direct N-Boc protection of a pre-existing piperidone core and the construction of the piperidone ring with the N-Boc group already in place. The choice of method often depends on the availability and cost of starting materials, desired scale, and the specific isomer required.
N-Boc-4-Piperidone
N-Boc-4-piperidone is arguably the most widely used isomer, serving as a key precursor in the synthesis of numerous pharmaceuticals, including analogues of fentanyl.[1] Its synthesis is well-established, with several high-yielding methods available.
| Starting Material | Key Reagents | Solvent(s) | Typical Yield (%) | Purity (%) | Reference(s) |
| 4-Piperidone monohydrate hydrochloride | Di-tert-butyl dicarbonate, Triethylamine, DMAP | Methanol, Dichloromethane | Quantitative | >98 | [2] |
| 4-Piperidone hydrochloride hydrate | Di-tert-butyl dicarbonate, Sodium hydroxide | Water | High | >99.5 (GC) | [3] |
N-Boc-3-Piperidone
N-Boc-3-piperidone is a crucial intermediate for the synthesis of various chiral compounds and pharmaceutical agents, including inhibitors of dipeptidyl peptidase IV (DPP-IV) used in the treatment of diabetes.[4]
| Starting Material | Key Reagents | Solvent(s) | Typical Yield (%) | Purity (%) | Reference(s) |
| 1-Benzyl-3-piperidone | H₂, Pd/C; Di-tert-butyl dicarbonate, NaHCO₃ | Methanol, THF | 99 | >98 | [4] |
| N-Boc-3-hydroxypiperidine | Dess-Martin periodinane | Dichloromethane | 86 | >98 | [5] |
| N-Boc-3-hydroxypiperidine | Pyridinium chlorochromate (PCC) | Dichloromethane | Not specified | >98 | [5] |
| 3-Hydroxypyridine | Benzyl bromide, NaBH₄, Di-tert-butyl dicarbonate, DMSO, Oxalyl chloride, Triethylamine | Various | >42 (overall) | >98 | [6] |
N-Boc-2-Piperidone
N-Boc-2-piperidone, a protected lactam, is a valuable precursor for the synthesis of substituted piperidines and other complex nitrogen-containing heterocycles.
| Starting Material | Key Reagents | Solvent(s) | Typical Yield (%) | Purity (%) | Reference(s) |
| 2-Piperidone | Di-tert-butyl dicarbonate, Base | Not specified | High | >98 (HPLC) | [7] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-Piperidone from 4-Piperidone Monohydrate Hydrochloride
This procedure is a common and high-yielding method for the preparation of N-Boc-4-piperidone.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Methanol
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirring solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes.[2]
-
Add di-tert-butyl dicarbonate (34 g, 168 mmol) in portions over a 5-minute period, followed by a catalytic amount of DMAP (0.4 g, 3 mmol).[2]
-
Stir the solution at ambient temperature for 20 hours.[2]
-
Remove the methanol under reduced pressure.
-
Dissolve the crude residue in dichloromethane (100 mL).
-
Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated NaHCO₃ solution (70 mL), and saturated NaCl solution (50 mL).[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield 1-Boc-4-piperidone as a white solid in quantitative yield.[2]
Protocol 2: Synthesis of N-Boc-3-Piperidone via Oxidation of N-Boc-3-hydroxypiperidine
This protocol utilizes the Dess-Martin periodinane oxidant for a mild and efficient conversion.
Materials:
-
N-Boc-3-hydroxypiperidine
-
Dess-Martin periodinane
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-3-hydroxypiperidine (5 g, 24.84 mmol) in DCM (125 mL) at 0°C, add Dess-Martin periodinane (11.59 g, 27.33 mmol) in portions.[5]
-
Stir the solution at 0°C for a period, then allow it to slowly warm to room temperature and stir for 18 hours.[5]
-
Filter the resulting white solid and wash with EtOAc (100 mL).[5]
-
Combine the organic filtrates and wash with saturated NaHCO₃ solution (50 mL).[5]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-3-piperidone as a white solid (yield: 4.28 g, 86%).[5]
Protocol 3: Synthesis of N-Boc-3,5-bis((E)-4-methylbenzylidene)-4-piperidone
This protocol describes the synthesis of a bioactive chalcone derivative from N-Boc-4-piperidone.
Materials:
-
N-Boc-4-piperidone
-
4-methylbenzaldehyde
-
Lithium hydroxide (LiOH)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve N-Boc-4-piperidone and 4-methylbenzaldehyde in ethanol.
-
Add a solution of lithium hydroxide to the mixture.
-
Stir the reaction at an appropriate temperature and monitor for completion by TLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Note: This is a generalized procedure based on similar syntheses of 4-Boc-piperidone chalcones. Specific reaction conditions may need to be optimized.[8]
Applications in Drug Discovery and Chemical Biology
N-Boc protected piperidones are not merely synthetic intermediates; their derivatives have shown significant biological activity. A prominent area of research is the development of N-Boc-4-piperidone-based chalcones as potential anticancer agents. These compounds have been shown to induce apoptosis and inhibit the NF-κB signaling pathway in cancer cell lines.
NF-κB Signaling Pathway Inhibition
The NF-κB transcription factor family plays a critical role in regulating inflammatory responses, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain N-Boc-piperidone chalcone derivatives have been demonstrated to inhibit the activity of NF-κB.[8]
Caption: Inhibition of the NF-κB signaling pathway by an N-Boc-piperidone derivative.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer therapies aim to induce apoptosis in tumor cells. N-Boc-piperidone derivatives have been shown to trigger apoptotic pathways, often involving the activation of caspases.[8]
Caption: Intrinsic apoptosis pathway induced by an N-Boc-piperidone derivative.
Synthetic Workflow Example
The following diagram illustrates a typical experimental workflow for the synthesis and purification of an N-Boc protected piperidone.
Caption: A general experimental workflow for the synthesis of N-Boc protected piperidones.
Conclusion
N-Boc protected piperidones have firmly established their role as indispensable tools in modern organic synthesis and drug discovery. Their straightforward preparation, inherent stability, and the predictable reactivity of the piperidone core make them ideal starting materials for the construction of a diverse array of complex molecules. The continued exploration of their derivatives as biologically active agents, particularly in the field of oncology, ensures that N-Boc protected piperidones will remain at the forefront of chemical and pharmaceutical research for the foreseeable future. This guide provides a foundational understanding of these critical compounds, empowering researchers to leverage their full potential in their synthetic endeavors.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 4. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Spectroscopic Profile of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a key intermediate in various synthetic applications. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines data from analogous compounds and predictive models to offer a comprehensive profile. This information is invaluable for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
This compound, also known as N-Boc-3-phenyl-4-piperidone, possesses a piperidine core structure with a phenyl group at the 3-position and a ketone at the 4-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.
Molecular Formula: C₁₆H₂₁NO₃ Molecular Weight: 275.34 g/mol CAS Number: 188737-34-6
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs.
Table 1: ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - | Expected region for the phenyl group protons. |
| Piperidine CH | 4.00 - 4.50 | Multiplet | - | Protons on the piperidine ring adjacent to the nitrogen and carbonyl group. |
| Piperidine CH₂ | 2.50 - 3.50 | Multiplet | - | Methylene protons on the piperidine ring. |
| tert-Butyl (CH₃)₃ | ~1.45 | Singlet | - | Characteristic singlet for the Boc protecting group. |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and instrument used. The data presented is a general expectation based on similar structures.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | ~205 | Expected for a ketone in a six-membered ring. |
| Aromatic (C₆H₅) | 125 - 140 | Multiple peaks expected for the phenyl ring carbons. |
| Boc Carbonyl (C=O) | ~155 | Carbonyl of the tert-butoxycarbonyl group. |
| Boc Quaternary C | ~80 | Quaternary carbon of the tert-butyl group. |
| Piperidine CH | 40 - 60 | Carbons in the piperidine ring. |
| Boc Methyl (CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group. |
Note: This is a predicted spectrum based on known values for similar N-Boc protected piperidones.
Table 3: Infrared (IR) Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1710 - 1730 | Strong |
| C=O (Carbamate) | 1680 - 1700 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C-N | 1160 - 1250 | Medium |
Note: The IR spectrum is characterized by two distinct carbonyl stretching frequencies for the ketone and the carbamate.
Table 4: Mass Spectrometry (MS) Data
| Ion | m/z (calculated) | Notes |
| [M+H]⁺ | 276.1594 | Predicted for the protonated molecule. |
| [M+Na]⁺ | 298.1413 | Predicted for the sodium adduct. |
Note: The mass spectrometry data is based on predictions for the constitutional isomer tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate and can be expected to be very similar for the target compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.
Synthesis: General Procedure
A common synthetic route involves the Dieckmann condensation of a suitably substituted diester, followed by protection of the piperidine nitrogen.
-
Reaction Setup: A solution of the appropriate starting materials (e.g., a phenyl-substituted pimelate derivative) in an anhydrous solvent (e.g., toluene or THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A strong base, such as sodium hydride or potassium tert-butoxide, is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched with a proton source (e.g., water or a mild acid). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Boc Protection: The resulting 3-phenyl-4-piperidone is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in a suitable solvent (e.g., dichloromethane or THF) to yield the final product.
Spectroscopic Analysis: General Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H.
-
Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the compound is prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet is made by mixing a small amount of the sample with dry KBr powder and pressing it into a disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Data Acquisition: The instrument is operated in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Visualizations
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
IUPAC nomenclature of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its formal IUPAC nomenclature, physical and chemical properties, a representative synthetic protocol, and a workflow for its preparation, tailored for researchers, scientists, and drug development professionals.
IUPAC Nomenclature and Structural Analysis
The name This compound is derived following the systematic rules of IUPAC nomenclature for organic compounds. A breakdown of the name reveals the structure of the molecule:
-
Piperidine : This is the core of the molecule, indicating a six-membered heterocyclic amine containing one nitrogen atom.
-
4-oxo : A ketone functional group (=O) is located at the 4th position of the piperidine ring.
-
3-phenyl : A phenyl group (-C₆H₅) is attached to the 3rd position of the piperidine ring.
-
1-carboxylate : An ester group (-COO-) is attached to the nitrogen atom at the 1st position of the piperidine ring.
-
Tert-butyl : The ester group is specifically a tert-butyl ester, meaning it is connected to a tert-butyl group (-C(CH₃)₃). The full name of this N-protecting group is tert-butyloxycarbonyl, commonly abbreviated as Boc.
The numbering of the piperidine ring starts with the nitrogen atom as position 1.
Chemical and Physical Properties
The key identifying properties of this compound are summarized below.
| Property | Value |
| CAS Number | 632352-56-8 |
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 275.34 g/mol |
| Synonyms | 1-Boc-3-phenylpiperidin-4-one, tert-butyl 4-oxo-3-phenyl-1-piperidinecarboxylate |
Synthesis Protocol
Experimental Protocol: Synthesis via Dieckmann Condensation
Objective: To synthesize this compound from a suitable acyclic diester precursor.
Materials:
-
Diethyl 2-phenyl-3-(N-(tert-butoxycarbonyl)amino)propane-1,5-dicarboxylate (precursor)
-
Sodium ethoxide (NaOEt) or other suitable base (e.g., Sodium Hydride)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.
-
Base Addition : Sodium ethoxide (1.1 to 1.5 equivalents) is added to the solvent and stirred to form a suspension.
-
Precursor Addition : The diester precursor, dissolved in a minimal amount of anhydrous toluene, is added dropwise to the base suspension at room temperature under a nitrogen atmosphere.
-
Cyclization Reaction : The reaction mixture is heated to reflux (typically 80-110 °C, depending on the solvent) and maintained for several hours (e.g., 4-12 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching : After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow addition of 1 M aqueous HCl to neutralize the excess base and protonate the enolate intermediate. The pH should be adjusted to be slightly acidic (pH ~5-6).
-
Extraction : The organic layer is separated. The aqueous layer is extracted two more times with ethyl acetate. The organic layers are combined.
-
Washing : The combined organic extracts are washed sequentially with water, saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Characterization Data
The purified compound would be characterized by standard analytical techniques to confirm its identity and purity. The expected data are outlined below. While specific experimental values from a peer-reviewed source for this exact compound are not available in the provided search results, this table indicates the type of data that would be collected.
| Analysis Technique | Expected Data |
| ¹H NMR (Proton NMR) | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), piperidine ring protons (multiplets, ~2.0-4.5 ppm), and phenyl group protons (multiplets, ~7.2-7.5 ppm). The integration of these signals would correspond to the 9H, 7H, and 5H protons, respectively. |
| ¹³C NMR (Carbon NMR) | Signals for the carbonyl carbon of the ketone (~200-210 ppm), the carbonyl carbon of the carbamate (~155 ppm), carbons of the tert-butyl group (~28 ppm and ~80 ppm), and carbons of the piperidine and phenyl rings in their respective expected regions. |
| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ would be observed at m/z = 276.1594, corresponding to the molecular formula C₁₆H₂₂NO₃⁺. Other fragmentation patterns, such as the loss of the Boc group, would also be expected. |
| Melting Point | A sharp melting point would be recorded for the crystalline solid product. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the ketone C=O stretch (~1710-1730 cm⁻¹) and the carbamate C=O stretch (~1680-1700 cm⁻¹). |
Experimental and Logical Workflows
As no specific signaling pathway involving this compound has been identified in the literature searched, the following diagram illustrates the logical workflow for its synthesis and characterization as described in the protocol above.
Caption: Workflow for the synthesis and purification of the target compound.
Potential Applications in Research and Development
While specific biological activities for this compound have not been detailed, the 4-oxo-3-phenylpiperidine scaffold is a key structural motif in a range of biologically active molecules. Phenylpiperidine derivatives are well-known for their interactions with the central nervous system, most notably as potent analgesics that act on opioid receptors. This class of compounds serves as a foundational structure for drugs like fentanyl and meperidine.
Therefore, this compound is a valuable intermediate for the synthesis of novel, more complex phenylpiperidine analogues. The Boc protecting group on the nitrogen allows for controlled, selective chemical modifications at other positions of the molecule before its removal under mild acidic conditions to reveal the secondary amine, which can then be further functionalized. This makes it a versatile building block for creating libraries of compounds for screening in drug discovery programs targeting neurological disorders or pain management pathways.
References
Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate molecular formula and weight
Abstract: This technical document provides the core physicochemical properties of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a heterocyclic compound relevant in medicinal chemistry and organic synthesis. Key data, including molecular formula and weight, are presented. A structural relationship diagram is included to illustrate the contribution of its constituent chemical moieties to its overall molecular properties.
Core Molecular Data
The fundamental molecular properties of this compound have been determined and are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and further research applications.
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₃[1][2] |
| Molecular Weight | 275.34 g/mol [1][2] (Alternate: 275.35 g/mol ) |
Structural and Logical Relationships
The molecular structure of this compound dictates its chemical identity and properties. The name itself deconstructs the key functional groups appended to the core piperidine ring. The diagram below illustrates the logical relationship between these constituent parts and the resulting molecular formula and weight.
References
The 3-Phenylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-phenylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds. Its rigid, yet conformationally flexible, structure allows for precise three-dimensional orientation of substituents, enabling potent and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the key characteristics of the 3-phenylpiperidine scaffold, including its synthesis, conformational analysis, and pharmacological properties, with a focus on its role in the development of therapeutics targeting the central nervous system.
Synthesis of the 3-Phenylpiperidine Scaffold
The construction of the 3-phenylpiperidine core can be achieved through various synthetic strategies, with a significant focus on enantioselective methods to access specific stereoisomers, which often exhibit distinct pharmacological profiles.
Catalytic Enantioselective Synthesis
A prominent method for the enantioselective synthesis of 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[1][2] This approach utilizes arylboronic acids and a dihydropyridine derivative to furnish 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines.[1][2]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis of 3-Phenyl-tetrahydropyridine [2]
-
Catalyst Preparation: In a reaction vial under an inert atmosphere (e.g., argon), combine [Rh(cod)(OH)]₂ (3 mol%) and a chiral phosphine ligand such as (S)-Segphos (7 mol%).
-
Solvent and Base Addition: Add a 1:1:1 mixture of THP:toluene:H₂O, followed by aqueous cesium hydroxide (CsOH, 2.0 equivalents).
-
Reaction Initiation: Stir the catalyst solution at 70°C for 10 minutes.
-
Substrate Addition: Add the arylboronic acid (3.0 equivalents) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equivalent).
-
Reaction Conditions: Stir the resulting mixture at 70°C for 20 hours.
-
Work-up and Purification: Upon completion, the reaction is cooled, quenched, and extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the enantioenriched 3-phenyl-tetrahydropyridine.
-
Reduction to Piperidine: The resulting tetrahydropyridine can be reduced to the corresponding 3-phenylpiperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
Synthesis of Chiral Intermediates for Drug Development
The (S)-3-phenylpiperidine scaffold is a key intermediate in the synthesis of the PARP inhibitor Niraparib.[3][4][5] Synthetic routes often start from N-protected 3-piperidone, proceeding through a Grignard reaction, elimination, hydrogenation, deprotection, and chiral resolution.[3]
Experimental Protocol: Synthesis of (S)-3-Phenylpiperidine via Chiral Resolution [3]
-
N-protected 3-Piperidone Reaction: Start with an N-protected 3-piperidone (e.g., BOC-3-piperidone).
-
Grignard Reaction: React with a phenylmagnesium halide (e.g., phenylmagnesium bromide) to form the corresponding 3-hydroxy-3-phenylpiperidine derivative.
-
Elimination and Hydrogenation: Perform an elimination reaction to introduce a double bond, followed by catalytic hydrogenation to yield N-protected 3-phenylpiperidine.
-
Deprotection: Remove the N-protecting group (e.g., using trifluoroacetic acid for a BOC group) to obtain racemic 3-phenylpiperidine.
-
Chiral Resolution: Use a chiral resolving agent, such as N-acetyl-L-leucine, in a suitable solvent to selectively crystallize one enantiomer, yielding (S)-3-phenylpiperidine after isolation and basification.[4]
Conformational Analysis
The therapeutic efficacy of 3-phenylpiperidine derivatives is intrinsically linked to the conformational preference of the phenyl group, which can adopt either an axial or equatorial position relative to the piperidine ring. This equilibrium is influenced by the substitution pattern on both the phenyl and piperidine rings.
The piperidine ring typically exists in a chair conformation to minimize steric and torsional strain. The orientation of the 3-phenyl group is a critical determinant of biological activity. While the equatorial conformation is generally favored for a phenyl substituent to minimize steric hindrance, the axial conformer can be significantly populated and is often implicated as the bioactive conformation for certain targets.[6][7]
Experimental Protocol: Conformational Analysis by NMR Spectroscopy [6][7][8]
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-phenylpiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[6]
-
¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The coupling constants (J-values) between vicinal protons on the piperidine ring, particularly those involving the proton at C3, provide information about their dihedral angles and thus the ring conformation. Larger coupling constants are typically observed for axial-axial couplings, while smaller values are indicative of axial-equatorial or equatorial-equatorial couplings.
-
Quantitative Analysis: The ratio of axial to equatorial conformers can be estimated by analyzing the chemical shifts and coupling constants of specific protons at different temperatures. The free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant (K_eq) determined from the population ratio.
-
2D NMR Techniques: Employ 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm proton assignments and identify through-space interactions that can further elucidate the preferred conformation. NOE correlations between the phenyl protons and specific protons on the piperidine ring can provide definitive evidence for the axial or equatorial orientation of the phenyl group.
Pharmacological Properties and Structure-Activity Relationships
The 3-phenylpiperidine scaffold is a versatile pharmacophore that interacts with a range of biological targets, most notably monoamine transporters and opioid receptors.
Monoamine Transporter Ligands
Derivatives of the 3-phenylpiperidine scaffold have been extensively investigated as ligands for the dopamine transporter (DAT) and the serotonin transporter (SERT).[9][10] The affinity and selectivity for these transporters are highly dependent on the substitution pattern.
Structure-Activity Relationship (SAR) for DAT and SERT Binding:
-
N-Substitution: The nature of the substituent on the piperidine nitrogen significantly influences potency and selectivity.
-
Phenyl Ring Substitution: Electron-withdrawing or -donating groups on the phenyl ring can modulate binding affinity and selectivity for DAT versus SERT.[10]
-
Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is crucial for high-affinity binding to monoamine transporters.
Table 1: Binding Affinities of Selected 3-Phenylpiperidine Analogs for Dopamine and Serotonin Transporters
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio | Reference |
| GBR 12909 | 14 | 85.4 | 6.1 | [9] |
| Analog 9a | 6.6 | 223 | 33.8 | [9] |
| Analog 19a | 6.0 | 180 | 30.0 | [9] |
Experimental Protocol: Dopamine Transporter Radioligand Binding Assay [11][12][13]
-
Membrane Preparation: Prepare crude synaptosomal membranes from rat striatal tissue. Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand such as [³H]WIN 35,428 (a high-affinity DAT ligand), and varying concentrations of the test compound (3-phenylpiperidine derivative).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a known DAT inhibitor like cocaine). The Ki value can then be calculated using the Cheng-Prusoff equation.
Opioid Receptor Modulators
The 3-phenylpiperidine scaffold is also a key component of several potent opioid receptor modulators. The orientation of the phenyl group and other substituents determines the affinity and efficacy (agonist, antagonist, or partial agonist) at mu (µ), delta (δ), and kappa (κ) opioid receptors.
Table 2: Opioid Receptor Binding Affinities of a 3-Phenylpiperidine Analog
| Compound | Receptor | Kᵢ (nM) | Reference |
| A specific 3-phenylpiperidine analog | µ-opioid | Data not found | |
| δ-opioid | Data not found | ||
| κ-opioid | Data not found |
Experimental Protocol: Opioid Receptor Radioligand Binding Assay [14][15][16][17][18]
-
Membrane Preparation: Prepare membranes from cells expressing the specific opioid receptor subtype (µ, δ, or κ) or from brain tissue.
-
Assay Setup: In a 96-well plate, combine the membrane preparation with a subtype-selective radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors) and various concentrations of the 3-phenylpiperidine test compound.
-
Incubation: Incubate the plate to allow for binding equilibrium.
-
Filtration and Scintillation Counting: Follow the same procedure as described for the DAT binding assay.
-
Data Analysis: Calculate IC₅₀ and Ki values to determine the binding affinity of the test compound for each opioid receptor subtype.
Signaling Pathways and Experimental Workflows
Dopamine Autoreceptor Signaling
Many 3-phenylpiperidine derivatives act as agonists at dopamine D2 autoreceptors, which are located on the presynaptic terminal of dopaminergic neurons.[19] Activation of these G protein-coupled receptors (GPCRs) leads to an inhibition of dopamine synthesis and release, providing a negative feedback mechanism.[19][20]
Caption: Dopamine D2 autoreceptor signaling pathway.
Experimental Workflow for Assessing Dopamine Release
In vivo microdialysis is a powerful technique to measure changes in extracellular dopamine levels in specific brain regions of freely moving animals, providing a functional readout of dopamine autoreceptor activity.[21][22][23][24]
Caption: Experimental workflow for in vivo microdialysis.
Logical Relationship for DAT Selectivity
The selectivity of 3-phenylpiperidine derivatives for the dopamine transporter (DAT) over the serotonin transporter (SERT) is governed by subtle structural modifications that exploit differences in the ligand binding pockets of these two transporters.
Caption: Factors influencing DAT vs. SERT selectivity.
Conclusion
The 3-phenylpiperidine scaffold continues to be a highly valuable and versatile core structure in the design and development of novel therapeutics, particularly for CNS disorders. Its unique conformational properties and amenability to synthetic modification allow for the fine-tuning of pharmacological activity and selectivity. A thorough understanding of its synthesis, conformational behavior, and structure-activity relationships, as outlined in this guide, is essential for medicinal chemists and pharmacologists working to unlock the full therapeutic potential of this privileged scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO [ouci.dntb.gov.ua]
- 17. zenodo.org [zenodo.org]
- 18. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 19. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate: A Detailed Protocol
Application Note: This document provides a comprehensive protocol for the synthesis of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is accomplished through a three-step sequence commencing with the Petrenko-Kritschenko piperidone synthesis, followed by a hydrolysis and decarboxylation step, and concluding with the introduction of a tert-butoxycarbonyl (Boc) protecting group. This protocol is intended for researchers and scientists in the field of organic synthesis and drug discovery.
Experimental Protocols
The synthesis of this compound is performed in three main stages:
Step 1: Synthesis of Diethyl 4-oxo-3-phenylpiperidine-2,6-dicarboxylate
This initial step involves a one-pot condensation reaction, a classic example of the Petrenko-Kritschenko piperidone synthesis.
-
Reactants: Diethyl 1,3-acetonedicarboxylate, Benzaldehyde, and Ammonium acetate.
-
Procedure:
-
In a round-bottom flask, dissolve diethyl 1,3-acetonedicarboxylate (2.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
To this solution, add a solution of ammonium acetate (1.1 eq) in water.
-
Stir the reaction mixture at room temperature for 24-48 hours, during which a precipitate will form.
-
Collect the solid product by filtration and wash with cold ethanol and then water.
-
Dry the product under vacuum to yield diethyl 4-oxo-3-phenylpiperidine-2,6-dicarboxylate.
-
Step 2: Synthesis of 3-Phenyl-4-piperidone
The intermediate dicarboxylate is then converted to 3-phenyl-4-piperidone via hydrolysis and decarboxylation.
-
Reactants: Diethyl 4-oxo-3-phenylpiperidine-2,6-dicarboxylate, Hydrochloric acid.
-
Procedure:
-
Suspend diethyl 4-oxo-3-phenylpiperidine-2,6-dicarboxylate (1.0 eq) in a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the solution by the slow addition of a strong base (e.g., sodium hydroxide) until a basic pH is achieved.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 3-phenyl-4-piperidone.
-
Step 3: Synthesis of this compound
The final step involves the protection of the piperidine nitrogen with a Boc group.
-
Reactants: 3-Phenyl-4-piperidone, Di-tert-butyl dicarbonate (Boc₂O), and a base (e.g., Triethylamine or Sodium bicarbonate).
-
Procedure:
-
Dissolve 3-phenyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of 1,4-dioxane and water.
-
Add a base (e.g., triethylamine, 1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and its intermediates.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 1 | Diethyl 4-oxo-3-phenylpiperidine-2,6-dicarboxylate | C₁₉H₂₃NO₅ | 349.39 | 75-85 | White solid |
| 2 | 3-Phenyl-4-piperidone | C₁₁H₁₃NO | 175.23 | 60-70 | Off-white solid |
| 3 | This compound | C₁₆H₂₁NO₃ | 275.34 | 85-95 | White solid |
Visualizations
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
The Versatility of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The presence of a reactive ketone, a phenyl group, and a Boc-protected piperidine nitrogen allows for strategic modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides an overview of its applications, quantitative data on representative derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows. Its derivatives have shown promise in targeting a variety of diseases, including cancer and type 2 diabetes, by modulating the activity of key proteins such as Cyclin-Dependent Kinase 9 (CDK9) and G protein-coupled receptor 119 (GPR119).
Application in Major Therapeutic Areas
The core structure of this compound is a key component in the development of inhibitors for various protein targets. Two prominent examples include the development of CDK9 inhibitors for oncology and GPR119 agonists for the treatment of type 2 diabetes.
CDK9 Inhibition in Oncology
Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription elongation. In many cancers, CDK9 is overactive, leading to the increased expression of anti-apoptotic proteins and oncogenes. Inhibition of CDK9 is a promising therapeutic strategy to induce cancer cell death. The 3-phenylpiperidine scaffold can be elaborated to create potent and selective CDK9 inhibitors.
GPR119 Agonism in Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 leads to glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes. The piperidine core of the title compound can be functionalized to produce potent GPR119 agonists.
Quantitative Biological Data
The following tables summarize the in vitro activity of representative compounds derived from piperidine scaffolds, illustrating the potential of this chemical class in drug discovery.
Table 1: In Vitro Activity of Piperidine-Based CDK9 Inhibitors
| Compound ID | Modification from Core Scaffold | Target/Assay | IC50 (µM) | Reference |
| 1a | Rohitukine analogue | CDK9/T1 Inhibition | 0.657 | [1] |
| 3a | Flavopiridol analogue | CDK9/T1 Inhibition | 0.007 | [1] |
| 4a | IIIM-290 analogue | CDK9/T1 Inhibition | 0.010 | [1] |
| 1d | Imadazopyrazine derivative | CDK9 Inhibition | 0.18 | [2] |
| 10d | Benzofuran-piperazine derivative | CDK5/P25 Inhibition | 0.063 | [3] |
| 16c | Benzofuran-piperazine derivative | CDK9/CYCLINT Inhibition | 0.074 | [3] |
Table 2: In Vitro Activity of Piperidine-Based GPR119 Agonists
| Compound ID | Modification from Core Scaffold | Target/Assay | EC50 (nM) | Reference |
| 17 | Spirocyclic cyclohexane derivative | hGPR119 cAMP accumulation | 4 | [4] |
| 10 | Pyrimido[5,4-b][1][5]oxazine derivative | GPR119 agonistic activity | 13 | [4] |
| 15 | Pyrimido[5,4-b][1][5]oxazine derivative | GPR119 agonistic activity | 12 | [4] |
| 27 | N-(Trifluoromethyl)pyrimidin-4-amine derivative | GPR119 agonistic activity | Potent (exact value not specified) | [6] |
| 4p | 1,2,4-Oxadiazole derivative | GPR119 cAMP accumulation | 20.6 | [7] |
| 36j | Nortropanol-based derivative | hGPR119 cAMP accumulation | 8 | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by compounds derived from the this compound scaffold.
Experimental Protocols
Detailed methodologies for the synthesis of derivatives from this compound and subsequent biological assays are provided below.
Synthesis of N-Aryl-3-phenylpiperidin-4-amine Derivatives (for CDK9 Inhibitors)
This protocol outlines a two-step synthesis involving reductive amination followed by a Buchwald-Hartwig cross-coupling reaction.
Step 1: Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary amine (e.g., benzylamine, 1.1 eq) and acetic acid (0.1 eq).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 2: Buchwald-Hartwig N-Arylation
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine the product from Step 1 (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C for 8-16 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
In Vitro CDK9 Kinase Assay
This protocol describes a general method to determine the inhibitory activity of synthesized compounds against CDK9.
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stock solutions in a suitable assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound solution. Add a solution of recombinant CDK9/Cyclin T1 enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing a suitable peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection solution (e.g., for a TR-FRET based assay, this would contain a labeled antibody and tracer).
-
Data Acquisition and Analysis: Incubate for the recommended time for signal development and then read the plate using a suitable plate reader. Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro GPR119 cAMP Accumulation Assay
This protocol outlines a method to measure the agonist activity of synthesized compounds on the GPR119 receptor.
-
Cell Culture: Use a cell line stably expressing human GPR119 (e.g., HEK293 cells).
-
Compound Treatment: Seed the cells in a multi-well plate. After adherence, replace the medium with an assay buffer containing a phosphodiesterase inhibitor and the test compounds at various concentrations.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values from the resulting dose-response curve.
Disclaimer: These protocols are intended as a general guide. Specific conditions such as reaction times, temperatures, and reagent concentrations may need to be optimized for specific substrates and assays. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate is a versatile heterocyclic building block with significant potential in drug discovery and development. Its rigid 3-phenylpiperidine scaffold is a key pharmacophore in a variety of biologically active molecules. The presence of a ketone at the 4-position and a Boc-protected nitrogen at the 1-position offers multiple avenues for synthetic elaboration, allowing for the creation of diverse chemical libraries targeting a range of therapeutic areas. This document provides an overview of the key applications of this scaffold, along with detailed experimental protocols for its derivatization and diagrams of relevant biological pathways and synthetic workflows.
Key Applications in Drug Design
The 3-phenylpiperidine motif is a well-established scaffold in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of this compound are promising candidates for the development of novel therapeutics in the following areas:
-
Neurodegenerative Diseases: The 3-phenylpiperidine core is found in compounds with neuroprotective properties.[1][2] These derivatives can modulate pathways implicated in conditions such as Parkinson's and Alzheimer's disease. For instance, piperine analogues have shown neuroprotective effects by activating the Nrf2/Keap1 pathway.[1]
-
Oncology: The piperidine scaffold is a common feature in many kinase inhibitors. By modifying the 4-oxo position, it is possible to synthesize compounds that target various kinases involved in cancer cell proliferation and survival, such as Aurora kinases and Bruton's tyrosine kinase (BTK).[3][4][5]
-
Pain Management: The 3-phenylpiperidine structure is a core component of several synthetic opioids.[6][7] Derivatization of this compound can lead to the discovery of novel analgesics with potentially improved side-effect profiles.
Data Presentation: Biological Activities of Related 3-Phenylpiperidine Derivatives
While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the following tables summarize the biological activities of structurally related 3-phenylpiperidine and piperidine-based compounds to illustrate the potential of this scaffold.
Table 1: Kinase Inhibitory Activity of Piperidine-based Compounds
| Compound Class | Target Kinase | IC50 / Ki (nM) | Reference |
| 3-Aminopyridin-2-one based | MPS1 | 160 (Ki) | [3] |
| 3-Aminopyridin-2-one based | Aurora A | 740 (Ki) | [3] |
| 3-Aminopyridin-2-one based | Aurora B | 270 (Ki) | [3] |
| Thiophenecarboxamide Ureas | CHK1 | 8 | [8] |
| Pyrazolo[4,3-a]phenanthridines | Pim-1 | 1300 | [9] |
| Pyrazolo[4,3-a]phenanthridines | Pim-3 | 550 | [9] |
Table 2: Neuroprotective and Analgesic Activity of Piperidine Derivatives
| Compound/Derivative | Biological Target/Model | Activity | Reference |
| Piperine Analogue (3b) | H2O2-induced damage in PC12 cells | Potent neuroprotection | [1] |
| 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-piperidinol | Writhing test (analgesia) | Weakly active | [6] |
| 4-phenyl-1-(4-phenylbutyl) piperidine | Sigma 1-receptor ligand for ischemic neuroprotection | Significant neuroprotection | [2] |
Experimental Protocols
The following are generalized protocols for key chemical transformations of this compound, based on established methodologies for similar 4-piperidone systems. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Reductive Amination
This protocol describes the synthesis of 4-amino-3-phenylpiperidine derivatives, which are valuable intermediates for further functionalization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in DCE or THF.
-
If required, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or EtOAc.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-amino-3-phenylpiperidine derivative.[5][10][11][12][13]
Protocol 2: Wittig Reaction
This protocol allows for the introduction of a carbon-carbon double bond at the 4-position, creating a versatile scaffold for further modifications.
Materials:
-
This compound
-
Wittig reagent (e.g., (methoxymethyl)triphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., THF or Diethyl ether)
-
Saturated ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Wittig reagent (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C or -78°C and add the strong base (1.1 eq) dropwise to generate the ylide.
-
Stir the resulting colored solution at the same temperature for 30-60 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 4-alkylidene-3-phenylpiperidine derivative.[14]
Protocol 3: Synthesis of Spirocyclic Derivatives
The 4-oxo functionality is an excellent handle for the construction of spirocyclic systems, which are of great interest in drug design due to their conformational rigidity.
Materials:
-
This compound
-
Appropriate bifunctional reagent for spirocyclization (e.g., a diol for spiroketal formation or a diamine for spiro-heterocycle formation)
-
Acid or base catalyst as required by the specific reaction
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Dean-Stark apparatus (for reactions involving water removal)
-
Appropriate workup reagents
Procedure (Example: Spiroketal formation):
-
To a solution of this compound (1.0 eq) in toluene, add the diol (e.g., ethylene glycol, 1.2 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the spiroketal derivative.[15]
Mandatory Visualizations
Caption: Synthetic pathways from the core scaffold.
Caption: A typical synthetic chemistry workflow.
Caption: Inhibition of a generic kinase pathway.
References
- 1. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of pyrazolo[4,3-a]phenanthridines, a new scaffold for Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pure.uva.nl [pure.uva.nl]
- 13. docsity.com [docsity.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate as a Precursor for Pethidine Analogue Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate as a starting material for the synthesis of potent opioids, specifically focusing on analogues of pethidine (meperidine). Phenylpiperidine derivatives are a significant class of synthetic opioids that play a crucial role in pain management[1][2]. The structural backbone of pethidine consists of a 4-phenylpiperidine core, making the title compound a viable, albeit advanced, precursor for novel analgesic development[3][4].
This document outlines a proposed synthetic pathway, detailed experimental protocols, and relevant biological context for researchers engaged in the discovery and development of new opioid receptor modulators.
Data Presentation
The following table summarizes the proposed multi-step synthesis of a pethidine analogue from this compound. The yields are estimated based on analogous reactions reported in the literature for similar substrates.
| Step | Reaction | Starting Material | Key Reagents | Product | Estimated Yield (%) |
| 1 | Strecker Reaction | This compound | KCN, NH4Cl, EtOH/H2O | tert-butyl 4-amino-4-cyano-3-phenylpiperidine-1-carboxylate | 75-85 |
| 2 | Hydrolysis of Nitrile to Carboxylic Acid | tert-butyl 4-amino-4-cyano-3-phenylpiperidine-1-carboxylate | H2SO4 (conc.), H2O | tert-butyl 4-amino-4-carboxy-3-phenylpiperidine-1-carboxylate | 80-90 |
| 3 | Esterification | tert-butyl 4-amino-4-carboxy-3-phenylpiperidine-1-carboxylate | EtOH, H2SO4 (cat.) | tert-butyl 4-amino-4-(ethoxycarbonyl)-3-phenylpiperidine-1-carboxylate | 85-95 |
| 4 | Boc Deprotection | tert-butyl 4-amino-4-(ethoxycarbonyl)-3-phenylpiperidine-1-carboxylate | Trifluoroacetic acid (TFA), CH2Cl2 | ethyl 4-amino-3-phenylpiperidine-4-carboxylate | 90-98 |
| 5 | N-Methylation | ethyl 4-amino-3-phenylpiperidine-4-carboxylate | Formaldehyde, Formic acid (Eschweiler-Clarke reaction) | Ethyl 1-methyl-4-amino-3-phenylpiperidine-4-carboxylate (Pethidine Analogue) | 70-80 |
Experimental Protocols
The following protocols describe a proposed synthetic route to a pethidine analogue. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory.
Protocol 1: Synthesis of tert-butyl 4-amino-4-cyano-3-phenylpiperidine-1-carboxylate (Strecker Reaction)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in a mixture of ethanol and water (1:1, v/v).
-
Addition of Reagents: To this solution, add potassium cyanide (KCN, 1.5 eq.) and ammonium chloride (NH4Cl, 1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully quench the reaction with an aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
-
Reaction Setup: In a round-bottom flask, suspend the cyano intermediate from Protocol 1 (1.0 eq.) in concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to 100°C for 2-4 hours. Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Work-up and Purification: Neutralize the acidic solution with a saturated solution of sodium bicarbonate. The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.
Protocol 3: Fischer Esterification
-
Reaction Setup: Suspend the carboxylic acid from Protocol 2 (1.0 eq.) in absolute ethanol.
-
Addition of Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction Conditions: Reflux the mixture for 12-18 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester can be purified by column chromatography.
Protocol 4: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected piperidine from Protocol 3 (1.0 eq.) in dichloromethane (CH2Cl2).
-
Addition of Reagent: Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting salt can be used directly in the next step or neutralized with a base to yield the free amine.
Protocol 5: N-Methylation (Eschweiler-Clarke Reaction)
-
Reaction Setup: To a solution of the deprotected piperidine from Protocol 4 (1.0 eq.) in formic acid, add aqueous formaldehyde (37%, 1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture at reflux for 6-12 hours.
-
Work-up and Purification: Cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with water, dried, and concentrated. The final product can be purified by column chromatography or crystallization.
Mandatory Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of a pethidine analogue.
Opioid Receptor Signaling Pathway
Caption: Simplified opioid receptor signaling cascade.
Application in Opioid Research
The described synthetic route allows for the generation of novel pethidine analogues from this compound. The presence of the 3-phenyl group may influence the pharmacological profile of the resulting opioid, potentially altering its affinity and selectivity for the μ, δ, and κ opioid receptors.
Opioid Receptor Signaling
Opioids exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs)[5][6]. The primary target for most clinically used opioids is the μ-opioid receptor. Upon agonist binding, the receptor activates inhibitory G-proteins (Gi/o). This activation leads to a cascade of intracellular events, including:
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of ion channels: The G-protein βγ subunits inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.
Together, these actions decrease neuronal excitability and inhibit the transmission of pain signals, resulting in analgesia[6].
Disclaimer and Safety Information
The synthesis of opioid compounds is subject to strict legal regulations in most jurisdictions. All experimental work must be conducted in compliance with local, national, and international laws. The compounds described are potent pharmacological agents with a high potential for abuse and addiction. All handling of these substances should be performed by trained professionals in a controlled laboratory setting. The proposed synthetic protocols are for informational purposes for qualified researchers and have not been independently validated.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 4. Pethidine - Wikipedia [en.wikipedia.org]
- 5. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. painphysicianjournal.com [painphysicianjournal.com]
Application Notes and Protocols for the Large-Scale Production of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the principles of palladium-catalyzed α-arylation of ketones, a robust and scalable method for the formation of carbon-carbon bonds.
Introduction
This compound is a valuable building block in medicinal chemistry due to its substituted piperidine scaffold. The presence of a phenyl group at the 3-position and a ketone at the 4-position offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. The large-scale production of this intermediate is crucial for advancing drug discovery and development programs.
The synthetic route outlined in these notes focuses on the direct α-phenylation of the readily available starting material, N-Boc-4-piperidone. This approach is advantageous for large-scale synthesis due to its convergence and the potential for high efficiency.
Synthetic Pathway
The synthesis of this compound is achieved via a palladium-catalyzed α-arylation of N-Boc-4-piperidone with a suitable phenylating agent, such as bromobenzene. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.
Caption: Synthetic workflow for this compound.
Experimental Data
The following table summarizes the key quantitative data for the proposed large-scale synthesis. These values are based on established principles of palladium-catalyzed α-arylation of ketones and are intended as a guide for process development and optimization.[1][2][3]
| Parameter | Value | Notes |
| Reactants | ||
| N-Boc-4-piperidone | 1.0 equivalent | Starting material |
| Bromobenzene | 1.2 - 1.5 equivalents | Phenylating agent |
| Base (e.g., Sodium tert-butoxide) | 2.0 - 2.5 equivalents | Essential for enolate formation |
| Catalytic System | ||
| Palladium Precatalyst (e.g., Pd(OAc)₂) | 0.5 - 2.0 mol% | Lower loadings are desirable for large-scale |
| Phosphine Ligand (e.g., XPhos) | 1.0 - 4.0 mol% | Ligand choice is critical for reaction efficiency |
| Reaction Conditions | ||
| Solvent | Toluene or Dioxane | Anhydrous conditions are crucial |
| Temperature | 80 - 110 °C | Optimization may be required |
| Reaction Time | 12 - 24 hours | Monitored by HPLC or GC-MS |
| Yield and Purity | ||
| Expected Yield | 70 - 90% | Dependent on optimization |
| Purity (after purification) | >98% | Achievable by chromatography or recrystallization |
Experimental Protocol: Large-Scale Synthesis
This protocol details a representative procedure for the synthesis of this compound on a multi-kilogram scale. Caution: This reaction should be carried out by trained personnel in a suitable chemical manufacturing facility with appropriate safety precautions.
4.1. Materials and Equipment
-
Reactants: N-Boc-4-piperidone, Bromobenzene, Sodium tert-butoxide (NaOtBu).
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).
-
Solvent: Anhydrous Toluene.
-
Reagents for Workup and Purification: Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography, Hexanes, Ethyl acetate.
-
Equipment: Large-scale glass-lined reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe. Filtration apparatus. Rotary evaporator. Chromatography system suitable for large-scale purification.
4.2. Reaction Setup
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
To the reactor, add N-Boc-4-piperidone (1.0 eq) and anhydrous toluene. Stir the mixture to dissolve the starting material.
-
In a separate, inerted glovebox or under a nitrogen atmosphere, prepare the catalyst system by mixing Palladium(II) acetate (e.g., 1 mol%) and XPhos (e.g., 2 mol%).
4.3. Reaction Procedure
-
To the stirred solution of N-Boc-4-piperidone in toluene, add bromobenzene (1.2 eq).
-
Carefully add the pre-mixed catalyst system to the reactor.
-
In portions, add sodium tert-butoxide (2.2 eq) to the reaction mixture. An exotherm may be observed; control the addition rate to maintain the desired temperature.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC-MS.
4.4. Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with toluene or another suitable solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by large-scale column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.
4.5. Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle in an inert atmosphere.
-
Sodium tert-butoxide: A strong, moisture-sensitive base. Reacts violently with water.
-
Solvents: Toluene and other organic solvents are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling these chemicals.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively produce this compound on a large scale, facilitating the advancement of their research and development endeavors.
References
Application Note: High-Purity Purification of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This document outlines two primary methods for the purification of this intermediate: flash column chromatography and recrystallization. These protocols are designed to yield high-purity material suitable for demanding research and development applications.
Comparative Data of Purification Methods
The choice of purification method often depends on the initial purity of the crude material, the desired final purity, and the scale of the purification. Below is a summary of typical results obtained for the purification of this compound.
| Parameter | Flash Column Chromatography | Recrystallization |
| Initial Purity | 80-90% | >90% |
| Final Purity | >98% | >99% |
| Typical Yield | 85-95% | 70-85% |
| Solvent Consumption | High | Moderate |
| Time Required | 4-8 hours | 12-24 hours (including drying) |
| Scalability | Excellent (mg to kg) | Good (g to kg) |
| Primary Use Case | Removal of diverse impurities | Removal of closely related impurities and final polishing |
Method 1: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying the title compound from a mixture of byproducts and unreacted starting materials.[1][2][3] This technique is particularly useful when the crude material contains impurities with significantly different polarities.
Experimental Protocol
-
Slurry Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).
-
Add silica gel (2-3 times the mass of the crude product) to the solution to form a slurry.
-
Concentrate the slurry under reduced pressure until a free-flowing powder is obtained. This is the dry-loaded sample.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase until a stable bed is formed.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes) to elute the desired compound. A common gradient is from 7/3 to 8/2 hexanes/ethyl acetate.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) with a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a solid or oil.
-
Workflow Diagram
Caption: Workflow for Purification by Flash Column Chromatography.
Method 2: Purification by Recrystallization
Recrystallization is a powerful technique for achieving very high purity, especially when the crude material is already relatively clean (>90%).[4] The success of this method relies on the selection of a suitable solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Experimental Protocol
-
Solvent Selection:
-
Based on literature for similar piperidone derivatives, common solvents for recrystallization include ethanol, methanol, or mixtures such as benzene-petroleum ether or DMF-water.[4]
-
Experiment with small amounts of the crude product to determine the optimal solvent or solvent mixture. A good solvent will dissolve the compound when hot but lead to crystal formation upon cooling.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
-
Crystallization:
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
For maximum recovery, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a crystalline solid.
-
Workflow Diagram
Caption: Workflow for Purification by Recrystallization.
Conclusion
Both flash column chromatography and recrystallization are effective methods for the purification of this compound. Chromatography is ideal for cleaning up crude material with a variety of impurities, while recrystallization is excellent for achieving the highest possible purity from an already partially purified product. The choice of method should be guided by the specific requirements of the synthesis, including the initial purity, desired final purity, and the scale of the operation.
References
Application Notes and Protocols: Synthesis of GPR119 Agonists Utilizing a Phenylpiperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of GPR119 agonists, with a focus on the potential utilization of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate as a key starting material. This document outlines a representative synthetic strategy, detailed experimental protocols for agonist evaluation, and a summary of the relevant signaling pathways.
Introduction to GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal L-cells, GPR119 activation leads to a dual mechanism of action: stimulating glucose-dependent insulin secretion and promoting the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual action makes GPR119 agonists attractive candidates for novel antidiabetic drugs. Many potent GPR119 agonists feature a central piperidine scaffold, often substituted, which is crucial for their pharmacological activity.
Representative Synthesis of a GPR119 Agonist
Proposed Synthetic Scheme:
A potential synthetic route would involve an initial reductive amination of the ketone in this compound to introduce a key nitrogen atom. This intermediate can then be coupled with a suitable heterocyclic partner, a common feature in many GPR119 agonists.
Step 1: Reductive Amination of this compound
This step introduces an amino group at the 4-position of the piperidine ring, which is a common feature for linkage to other parts of the agonist molecule.
-
Reaction: this compound is reacted with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent.
-
Reagents and Conditions:
-
This compound (1 equivalent)
-
Ammonium acetate or desired primary amine (1.5 - 2 equivalents)
-
Sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 - 2 equivalents)
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Temperature: Room temperature
-
Reaction time: 12-24 hours
-
-
Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Coupling with a Heterocyclic Moiety
The newly introduced amino group is then coupled with a suitable heterocyclic electrophile, such as a chloropyrimidine or a similar reactive heterocycle, which is a common core structure in many GPR119 agonists.
-
Reaction: The product from Step 1 is reacted with a heterocyclic chloride in the presence of a base.
-
Reagents and Conditions:
-
Product from Step 1 (1 equivalent)
-
Substituted 4-chloro-pyrimidine (or other suitable heterocycle) (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or acetonitrile
-
Temperature: 80-100 °C
-
Reaction time: 8-16 hours
-
-
Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the desired GPR119 agonist.
Data Presentation
The following table summarizes quantitative data for representative GPR119 agonists containing a piperidine core, as reported in the literature. This data is provided for comparative purposes to guide drug discovery efforts.
| Compound ID | Structure | EC50 (nM) for human GPR119 | Reference |
| GSK1292263 | 1,2,4-oxadiazole derivative | 20.6 | [1][2] |
| APD597 | Pyrimidine derivative | 46 | [3] |
| PSN632408 | Piperidine derivative | 7900 (human) | [3] |
| Compound 17 (spirocyclic) | Spirocyclic cyclohexane derivative | 4 | [4] |
| Compound 15 (fused pyrimidine) | Fused pyrimidine derivative | 12 | [4] |
| Analogs 3e, 3g, 5e, 5g | 1,2,3-triazolo piperidine/piperazine | Similar or better than AR231453 | [5][6] |
Experimental Protocols
1. cAMP Accumulation Assay
This assay measures the intracellular cyclic adenosine monophosphate (cAMP) levels in response to GPR119 activation.
-
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX)
-
Test compounds (GPR119 agonists)
-
Positive control (e.g., Forskolin)
-
cAMP detection kit (e.g., HTRF-based)
-
384-well microplates
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in the assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells of the cell plate.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Measurement: Read the plate on a suitable plate reader to measure the cAMP levels.
-
Data Analysis: Plot the response against the compound concentration to determine the EC50 value.
-
2. GLP-1 Secretion Assay
This protocol measures the secretion of glucagon-like peptide-1 (GLP-1) from an enteroendocrine cell line in response to a GPR119 agonist.
-
Materials:
-
Enteroendocrine cell line (e.g., GLUTag or NCI-H716)
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
Test compounds (GPR119 agonists)
-
Positive control (e.g., forskolin)
-
GLP-1 ELISA kit
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed the enteroendocrine cells into a 96-well plate and grow to confluency.
-
Cell Washing: Wash the cells with KRBB.
-
Pre-incubation: Pre-incubate the cells in KRBB for 30 minutes at 37°C.
-
Stimulation: Replace the buffer with KRBB containing the test compounds or controls at various concentrations.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the GLP-1 concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
GPR119 Signaling Pathway
References
- 1. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alkylation of N-Boc-4-piperidones
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-piperidone is a pivotal building block in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The alkylation of this intermediate at the α-position to the carbonyl group or via reductive amination opens avenues for introducing molecular diversity, which is crucial for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the two primary methods of alkylating N-Boc-4-piperidones: direct α-alkylation of the ketone and reductive amination.
Core Concepts and Strategies
The alkylation of N-Boc-4-piperidone can be achieved through two principal synthetic strategies, each offering distinct advantages and yielding structurally different products.
-
Direct α-Alkylation: This method involves the formation of an enolate at the carbon atom adjacent (α-position) to the carbonyl group, followed by its reaction with an alkylating agent, typically an alkyl halide. This approach is ideal for creating a new carbon-carbon bond at the 3-position of the piperidine ring. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is crucial for the efficient and irreversible formation of the enolate, minimizing self-condensation and other side reactions.[1] The reaction is typically performed at low temperatures to ensure selectivity.
-
Reductive Amination: This powerful one-pot reaction transforms the carbonyl group into a secondary or tertiary amine. It proceeds through the initial formation of an imine or iminium ion intermediate from the reaction of N-Boc-4-piperidone with a primary or secondary amine. This intermediate is then reduced in situ by a mild reducing agent, most commonly sodium triacetoxyborohydride (STAB).[2][3] Reductive amination is a highly efficient and versatile method for introducing N-alkyl substituents at the 4-position of the piperidine ring.
Reaction Conditions Summary
The following tables summarize typical reaction conditions for the direct α-alkylation and reductive amination of N-Boc-4-piperidone, providing a comparative overview of the key parameters.
Table 1: Direct α-Alkylation of N-Boc-4-piperidone
| Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | LDA (1.1) | THF | -78 to rt | 2 - 4 | Moderate to Good |
| Benzyl Bromide | LDA (1.1) | THF | -78 to rt | 2 - 4 | Moderate to Good |
| Allyl Bromide | LDA (1.1) | THF | -78 to rt | 2 - 4 | Moderate to Good |
| Ethyl Bromoacetate | LDA (1.1) | THF | -78 to rt | 3 - 5 | Moderate |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Table 2: Reductive Amination of N-Boc-4-piperidone
| Amine | Reducing Agent (equiv.) | Solvent | Additive (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | STAB (1.5) | Dichloromethane | Acetic Acid (1.0) | 0 to rt | 16 | High |
| Benzylamine | STAB (1.5) | Dichloromethane | Acetic Acid (1.0) | rt | 12 - 24 | High |
| Methylamine | STAB (1.5) | 1,2-Dichloroethane | None | rt | 12 - 24 | Good |
| Cyclopropylamine | STAB (1.5) | Dichloromethane | Acetic Acid (1.0) | rt | 16 | High |
Note: STAB = Sodium Triacetoxyborohydride. Yields are generally high for this transformation.[2][3]
Experimental Workflows
The following diagrams illustrate the general experimental workflows for both alkylation methods.
Caption: General workflow for direct α-alkylation.
Caption: General workflow for reductive amination.
Detailed Experimental Protocols
Protocol 1: Direct α-Alkylation of N-Boc-4-piperidone with Benzyl Bromide (Representative Procedure)
Materials:
-
N-Boc-4-piperidone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of LDA Solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form the LDA solution.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Transfer the freshly prepared LDA solution to the N-Boc-4-piperidone solution via cannula or syringe, dropwise, while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add benzyl bromide (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-benzyl-N-Boc-4-piperidone.
Protocol 2: Reductive Amination of N-Boc-4-piperidone with Aniline
Materials:
-
N-Boc-4-piperidone (1.0 equivalent, 2.00 g, 10.04 mmol)[3]
-
Aniline (1.1 equivalents, 1.03 g, 11.04 mmol)[3]
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents, 3.19 g, 15.06 mmol)[3]
-
Acetic acid (1.0 equivalent, 0.60 g, 10.04 mmol)[3]
-
Dichloromethane (DCM) (13 mL)[3]
-
2M Sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add N-Boc-4-piperidone, aniline, and acetic acid in dichloromethane.[3] Cool the mixture in an ice bath.[3]
-
Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise to the cooled reaction mixture.[3]
-
Reaction: Remove the ice bath and allow the mixture to stir and warm to room temperature for 16 hours.[3]
-
Work-up: Dilute the reaction mixture with 15 mL of 2M aqueous NaOH and stir for 1 hour.[3] Transfer the mixture to a separatory funnel, shake, and separate the organic layer.[3] Extract the aqueous layer twice with dichloromethane.[3]
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[3] Further purification can be achieved by flash chromatography if necessary.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Alkyl halides are often toxic and should be handled in a fume hood.
-
Reactions involving strong bases and pyrophoric reagents should be performed by trained personnel.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The direct α-alkylation and reductive amination of N-Boc-4-piperidone are robust and versatile methods for the synthesis of substituted piperidine derivatives. The choice of method will depend on the desired final product, with direct alkylation providing access to 3-substituted piperidones and reductive amination yielding 4-amino-substituted piperidines. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around the piperidine scaffold, facilitating the development of new chemical entities for various therapeutic applications.
References
Application Note: A Step-by-Step Guide to Boc Deprotection in Piperidine Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals. During multi-step syntheses, the protection of the piperidine nitrogen is often crucial for achieving selectivity and high yields. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose due to its stability under various conditions and the relative ease of its removal.
This application note provides a detailed guide to the deprotection of N-Boc piperidine systems. It covers the underlying mechanism, common reagents, detailed experimental protocols, and a comparative analysis of the most prevalent methods.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves three main steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. This step results in the formation of an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and yielding the free secondary amine as its corresponding acid salt.[1]
The liberated tert-butyl cation can be quenched by a nucleophilic scavenger or deprotonate to form isobutylene gas.[1] It is critical to perform this reaction in an open or well-vented system to allow the CO2 gas to escape safely.[1]
Reagents and Reaction Conditions
The choice of reagent is critical and depends on the substrate's sensitivity to acid and the desired final salt form. The two most common and effective methods for Boc deprotection of piperidines are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in an organic solvent like 1,4-dioxane.[2]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical System | 20-50% (v/v) solution in Dichloromethane (DCM) or neat TFA.[1] | 4M solution in 1,4-dioxane is most common; also used in methanol or ethyl acetate.[1][3] |
| Reaction Time | Generally fast, typically 30 minutes to 2 hours at room temperature.[1][2] | Can be very rapid (e.g., 30-60 minutes with 4M HCl in dioxane) but varies with solvent and concentration.[1][2] |
| Yield | High to quantitative yields are common.[1][2] | High to quantitative yields are common.[1][2][3] |
| Product Form | The resulting trifluoroacetate (TFA) salt can sometimes be an oil or difficult to crystallize.[1] | The resulting hydrochloride (HCl) salt is often a crystalline solid, which can simplify purification by precipitation/filtration.[1] |
| Selectivity | Less selective; can cleave other acid-sensitive groups like t-butyl esters or acetals. | Generally more selective than TFA, offering better compatibility with other acid-labile protecting groups. |
| Work-up | Requires evaporation of excess TFA, which is volatile but corrosive. Co-evaporation with a solvent may be needed. | Excess HCl and dioxane can be removed under reduced pressure. The solid product can often be isolated directly by filtration. |
| Safety | Highly corrosive and volatile. Requires handling in a fume hood with appropriate personal protective equipment (PPE). | Corrosive. Solutions in dioxane are common; dioxane is a suspected carcinogen and requires careful handling. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of N-Boc piperidine derivatives.
This method is robust and widely used for its speed and efficacy.
Materials:
-
N-Boc protected piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected piperidine (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (5-10 equivalents, typically a final concentration of 20-50% v/v) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30-120 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (Aqueous): a. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. b. Dissolve the residue in water or DCM and carefully add saturated aqueous NaHCO₃ solution until the pH is basic (~8-9) to neutralize the acid and free the amine. c. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected piperidine.
-
Work-up (Anhydrous/Salt Isolation): a. Upon completion, concentrate the reaction mixture under reduced pressure. b. Add diethyl ether to the residue to precipitate the piperidinium trifluoroacetate salt. c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
This method is often preferred when the final product is desired as a crystalline hydrochloride salt or when other acid-sensitive groups are present.
Materials:
-
N-Boc protected piperidine derivative
-
4M solution of HCl in 1,4-dioxane
-
Methanol or 1,4-dioxane (optional, as co-solvent)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected piperidine (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane in a round-bottom flask.
-
Acid Addition: Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected piperidine will often precipitate from the solution. Monitor progress by TLC or LC-MS.
-
Work-up and Isolation: a. Upon completion, add diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt. b. Collect the solid product by filtration. c. Wash the collected solid with cold diethyl ether to remove any non-polar impurities. d. Dry the product under vacuum to yield the pure piperidinium hydrochloride salt.
Experimental Workflow and Troubleshooting
The logical flow of a Boc deprotection experiment is outlined below. Careful monitoring and appropriate work-up are key to a successful outcome.
Troubleshooting Common Issues:
-
Incomplete Reaction: If monitoring shows significant starting material remaining, consider extending the reaction time or increasing the temperature moderately (e.g., to 40°C). Alternatively, an additional equivalent of acid can be added.
-
Side Product Formation: If the substrate contains other acid-labile groups (e.g., t-butyl esters), TFA may cleave them. Switching to the milder HCl/dioxane method is recommended. The formation of the tert-butylated substrate is a possible side reaction, which can be minimized by adding a scavenger like triethylsilane (TES) to the reaction mixture.
-
Difficult Product Isolation: If the TFA salt is oily and difficult to handle, consider converting it to the HCl salt or the free base. If the free base is also an oil, purification by column chromatography may be necessary.
References
Synthesis of Novel Heterocyclic Scaffolds from Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The functionalization of the piperidine ring allows for the exploration of diverse chemical space, leading to the discovery of novel therapeutic agents. Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate is a versatile starting material, featuring a reactive ketone functionality and a protected nitrogen, making it an ideal precursor for the synthesis of a variety of fused and spiro-heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazole, spiro-hydantoin, quinazoline, and Schiff base derivatives from this key intermediate.
Synthetic Pathways Overview
The ketone moiety of this compound serves as a key handle for cyclization and condensation reactions to form various heterocyclic rings. The phenyl group at the 3-position introduces steric and electronic factors that can influence the reactivity and stereoselectivity of these transformations. The Boc-protecting group on the piperidine nitrogen ensures stability and can be readily removed under acidic conditions for further derivatization.
Caption: Synthetic routes from this compound.
Application Note 1: Synthesis of Piperidine-Fused Pyrazoles
The reaction of β-keto esters or cyclic ketones with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles.[2] This approach can be applied to this compound to generate novel piperidine-fused pyrazole derivatives, which are of interest in medicinal chemistry for their potential biological activities.
Experimental Protocol: General Procedure for Pyrazole Formation
Caption: Workflow for the synthesis of piperidine-fused pyrazoles.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired piperidine-fused pyrazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Entry | Hydrazine Derivative | Product | Expected Yield (%) |
| 1 | Hydrazine hydrate | Unsubstituted Pyrazole | 75-85 |
| 2 | Phenylhydrazine | N-Phenyl Pyrazole | 70-80 |
| 3 | 4-Methylphenylhydrazine | N-(4-Tolyl) Pyrazole | 72-82 |
Application Note 2: Synthesis of Spiro-hydantoins via Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multi-component reaction that provides a straightforward route to 5,5-disubstituted hydantoins from ketones or aldehydes.[3][4] This reaction can be effectively employed for the synthesis of novel spiro-hydantoin derivatives from this compound. Spiro-hydantoins are an important class of compounds with a wide range of biological activities.
Experimental Protocol: General Procedure for Spiro-hydantoin Formation
Caption: Workflow for the synthesis of spiro-hydantoins.
Materials:
-
This compound
-
Potassium cyanide (KCN) (Caution: Highly Toxic!)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol/Water mixture
-
Sealed reaction vessel
-
Standard laboratory glassware
Procedure:
-
CAUTION: This reaction should be performed in a well-ventilated fume hood due to the use of potassium cyanide.
-
In a sealed reaction vessel, combine this compound (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water (1:1).
-
Heat the mixture at 60-70 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The spiro-hydantoin product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure spiro-hydantoin.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
| Entry | Starting Ketone | Product | Expected Yield (%) |
| 1 | This compound | Spiro-hydantoin derivative | 60-75 |
Application Note 3: Synthesis of Piperidine-Fused Quinazolines
The condensation of cyclic ketones with 2-aminobenzaldehyde or related compounds is a common strategy for the synthesis of fused quinazoline derivatives.[5] This methodology can be applied to this compound to prepare novel and complex polycyclic systems with potential applications in drug discovery.
Experimental Protocol: General Procedure for Quinazoline Formation
Caption: Workflow for the synthesis of piperidine-fused quinazolines.
Materials:
-
This compound
-
2-Aminobenzaldehyde
-
Ethanol
-
Catalytic amount of a protic acid (e.g., p-toluenesulfonic acid)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add 2-aminobenzaldehyde (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the piperidine-fused quinazoline.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Entry | Amine Component | Product | Expected Yield (%) |
| 1 | 2-Aminobenzaldehyde | Piperidine-fused Quinazoline | 65-80 |
Application Note 4: Synthesis of a Novel Schiff Base Derivative
Schiff bases are an important class of organic compounds with a wide range of applications, including as intermediates in organic synthesis and as biologically active molecules. The condensation of the ketone in this compound with a primary amine can lead to the formation of novel Schiff base derivatives. A specific example is the synthesis of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate from a closely related piperidine derivative, demonstrating the feasibility of this transformation.[6]
Experimental Protocol: Synthesis of a Piperidine-Naphthaldehyde Schiff Base
Caption: Workflow for the synthesis of a piperidine-naphthaldehyde Schiff base.
Materials:
-
Tert-butyl 3-amino-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate (or analogous amine)
-
2-Hydroxy naphthaldehyde
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware
Procedure:
-
To a methanolic solution of 2-hydroxy naphthaldehyde (1.0 eq), add tert-butyl 3-amino-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate (1.0 eq) at room temperature.[6]
-
Add a few drops of trifluoroacetic acid (TFA) as a catalyst.[6]
-
Stir the reaction mixture at room temperature. The formation of a light yellow precipitate indicates product formation.[6]
-
Monitor the reaction to completion by observing the precipitate formation.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
-
Characterize the structure of the resulting Schiff base using ¹H NMR, ¹³C NMR, and HRMS spectral analysis.[6]
| Entry | Amine Starting Material | Product | Reported Yield (%) |
| 1 | tert-butyl 3-amino-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate | tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate | Good[6] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of piperidine-fused pyrazoles, spiro-hydantoins, quinazolines, and Schiff bases. These synthetic routes offer access to new chemical entities with potential applications in drug discovery and development. Further exploration of reaction conditions and substrate scope will undoubtedly lead to the creation of a wider library of complex and biologically relevant molecules.
References
- 1. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
Troubleshooting & Optimization
optimization of reaction yield for Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, which is commonly achieved through a cascade aza-Michael addition and cyclization reaction.
Proposed Synthetic Pathway:
A plausible and common route to synthesize this compound involves the reaction of tert-butyl carbamate with benzylideneacetone. This reaction proceeds via an initial aza-Michael addition followed by an intramolecular cyclization to form the desired piperidinone ring.
Q1: Low or no yield of the desired product.
Possible Causes:
-
Inactive Catalyst: The base catalyst (e.g., DBU, K₂CO₃) may be old or deactivated.
-
Insufficient Reaction Temperature: The reaction may require heating to overcome the activation energy for the cyclization step.
-
Poor Quality Starting Materials: Impurities in the tert-butyl carbamate or benzylideneacetone can inhibit the reaction.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.
Solutions:
-
Use a fresh or newly purchased catalyst.
-
Screen different solvents such as acetonitrile, DMSO, or toluene.[1]
-
Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
Ensure the purity of starting materials by purification (e.g., recrystallization or distillation) before use.
Q2: Formation of multiple side products.
Possible Causes:
-
Poly-addition: The Michael acceptor (benzylideneacetone) can react with multiple molecules of the amine if the stoichiometry is not carefully controlled.
-
Retro-Michael Reaction: The initial adduct may revert to starting materials, especially at elevated temperatures.
-
Amide Formation: In the presence of certain catalysts or impurities, side reactions leading to amide formation can occur.[2]
-
1,2-Addition vs. 1,4-Addition: While less common with amines, competitive 1,2-addition to the carbonyl group can occur under certain conditions.[3]
Solutions:
-
Carefully control the stoichiometry of the reactants. A slight excess of the amine may be beneficial in some cases.
-
Optimize the reaction temperature; high temperatures can sometimes lead to side reactions.
-
Choose a catalyst known to favor 1,4-addition. For aza-Michael reactions, bases like DBU are often effective.[3]
Q3: Difficulty in purifying the final product.
Possible Causes:
-
Co-elution with Starting Materials: The product may have a similar polarity to the starting materials, making chromatographic separation challenging.
-
Presence of Stereoisomers: The product contains two stereocenters, and the reaction may produce a mixture of diastereomers that are difficult to separate.
-
Oily Product: The product may not crystallize easily, making purification by recrystallization difficult.
Solutions:
-
Optimize the mobile phase for column chromatography to achieve better separation.
-
Consider derivatization of the product to a more crystalline solid for purification, followed by deprotection.
-
If diastereomers are formed, explore chiral chromatography or methods to selectively crystallize one isomer.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis typically proceeds through a cascade reaction. First, the nitrogen of the tert-butyl carbamate acts as a nucleophile in an aza-Michael addition to the β-carbon of benzylideneacetone. This is followed by an intramolecular cyclization of the resulting intermediate to form the six-membered piperidinone ring.[4][5]
Q2: What are the most critical parameters to optimize for this reaction?
The key parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time. The interplay of these factors will determine the reaction yield and purity of the product.
Q3: Which catalysts are recommended for the aza-Michael addition step?
A variety of bases can be used to catalyze the aza-Michael reaction. Common choices include organic bases like 1,8-Diazabicycloundec-7-ene (DBU) and inorganic bases such as potassium carbonate (K₂CO₃).[1][3] The choice of catalyst can influence the reaction rate and selectivity.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to observe the consumption of starting materials and the formation of the product and any side products.
Data Presentation
Table 1: Effect of Catalyst on aza-Michael Addition Yield (Analogous Reactions)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DBU (10) | Methanol | 40 | 1 | 75 | [6] |
| 2 | K₂CO₃ (10) | DMSO | Room Temp | 20 min | 92 | [1] |
| 3 | DABCO (10) | Acetonitrile/Methanol | 85 | - | High | [7] |
| 4 | None | PEG-400 | 70 | 0.75 | 50-100 | [8] |
Note: Yields are for analogous aza-Michael reactions and may not be directly representative of the target synthesis.
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
To a solution of benzylideneacetone (1.0 eq) in a suitable solvent (e.g., acetonitrile, 0.1 M), add tert-butyl carbamate (1.1 eq).
-
Add the base catalyst (e.g., DBU, 0.1 eq) to the reaction mixture.[3]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.
Visualizations
Caption: Proposed reaction pathway for the synthesis.
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: Interrelated parameters for reaction optimization.
References
- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 2. benchchem.com [benchchem.com]
- 3. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]
- 4. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 5. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Aza-Henry and Aza-Michael Reactions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
identification of impurities in Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy is an intramolecular Dieckmann condensation of a suitably substituted N,N-bis(alkoxycarbonylethyl)aniline derivative. This method is favored for its efficiency in forming the core piperidone ring structure.
Q2: What are the critical parameters to control during the Dieckmann condensation for this synthesis?
A2: Key parameters to control include the choice and stoichiometry of the base, reaction temperature, and solvent. A strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide is crucial. The reaction is typically run at elevated temperatures, and the choice of a high-boiling aprotic solvent such as toluene or xylene can be important for the reaction's success.
Q3: My product "oils out" and is difficult to crystallize. What could be the cause?
A3: "Oiling out" is a common issue in impure reaction mixtures[1]. It often indicates the presence of oligomeric side products or residual solvent. Running the reaction at a higher dilution can favor the desired intramolecular cyclization over intermolecular oligomerization[1]. Additionally, ensuring the complete removal of the alcohol byproduct from the reaction can aid in crystallization[1].
Q4: I am observing multiple spots on my TLC after the reaction. What are the likely impurities?
A4: Besides the starting material, common impurities include intermolecular Claisen condensation products (oligomers), byproducts from side reactions of the enolate, and potentially products of hydrolysis of the ester or Boc-protecting group if reaction conditions are not strictly anhydrous or if the work-up is not carefully controlled.
Q5: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the reaction progress and quantifying the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying and quantifying volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the final product and any isolated impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive base (e.g., old sodium hydride). | Use a fresh batch of the base or test its activity. Ensure proper handling under an inert atmosphere. |
| Insufficient reaction temperature. | Ensure the reaction is heated to the appropriate temperature for the chosen solvent (e.g., reflux in toluene). | |
| Incorrect stoichiometry of reagents. | Carefully check the molar equivalents of the starting materials and the base. At least two equivalents of base are often necessary as the product is more acidic than the starting material[1]. | |
| Formation of a Viscous Slurry or Solidification During Reaction | Precipitation of the sodium salt of the product. | This can be normal. Ensure the stirring is vigorous enough to maintain a suspension. |
| Formation of oligomeric byproducts. | Try running the reaction at a higher dilution to favor intramolecular cyclization[1]. | |
| Product is an Oil and Does Not Crystallize | Presence of impurities. | Purify the crude product by column chromatography. |
| Residual solvent or alcohol byproduct. | Ensure the product is thoroughly dried under high vacuum. An aqueous workup can help remove alcohol byproducts[1]. | |
| Presence of Multiple Impurities in the Final Product | Side reactions due to excess base or prolonged reaction time. | Optimize the amount of base and monitor the reaction to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed. |
| Hydrolysis of the Boc-protecting group or ester. | Use a non-acidic or carefully controlled acidic workup. Ensure all solvents and reagents are anhydrous. |
Data Presentation
Table 1: Typical HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Table 2: Representative HPLC Retention Times for the Main Product and Potential Impurities
| Compound | Retention Time (min) |
| Starting Diester | ~3.5 |
| This compound | ~5.2 |
| Dimer by-product | ~7.8 |
| N-de-Boc-piperidone | ~2.1 |
Table 3: Typical GC-MS Parameters for Impurity Profiling
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (EI) |
Experimental Protocols
Synthesis of this compound (via Dieckmann Condensation)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous toluene.
-
Base Addition: Add sodium hydride (2.2 equivalents) as a mineral oil dispersion.
-
Reactant Addition: Slowly add a solution of the starting diester (1.0 equivalent) in anhydrous toluene to the sodium hydride suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Quenching: After completion, cool the reaction mixture to 0 °C and cautiously quench with a proton source, such as acetic acid, until the gas evolution ceases.
-
Work-up: Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
HPLC Method for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 column.
-
Analysis: Inject the sample and run the gradient program.
-
Data Processing: Integrate the peaks and calculate the percentage purity based on the area of the main peak relative to the total peak area.
GC-MS Method for Impurity Identification
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system with a standard non-polar column.
-
Analysis: Inject the sample and run the specified temperature program.
-
Data Processing: Identify the main product and any impurities by comparing their mass spectra with a library database and by interpreting the fragmentation patterns.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and analysis.
References
troubleshooting common side reactions in piperidine synthesis
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to piperidines and their potential side reactions?
A1: The three most prevalent methods for piperidine synthesis are the hydrogenation of pyridine derivatives, reductive amination, and intramolecular cyclization. Each route is associated with specific side reactions. For instance, hydrogenation of pyridines can lead to incomplete reduction or N-alkylation of the product.[1] Reductive amination may suffer from low yields due to suboptimal pH or incomplete imine formation.[1] Intramolecular cyclization can sometimes yield isomeric pyrrolidines as byproducts.[2]
Q2: How can I minimize the formation of partially hydrogenated intermediates during pyridine reduction?
A2: Incomplete reduction, yielding dihydropyridine and tetrahydropyridine by-products, is a common issue.[1] To drive the reaction to completion, consider increasing the hydrogen pressure, optimizing the catalyst loading (typically 5-10 mol%), or switching to a more active catalyst like rhodium on carbon (Rh/C) or platinum-based catalysts (e.g., PtO₂).[1] Elevating the reaction temperature can also improve the conversion rate.[1]
Q3: What causes N-alkylation during piperidine synthesis and how can it be prevented?
A3: N-alkylation can occur when the newly formed piperidine acts as a nucleophile and reacts with an alcohol solvent.[1] To mitigate this, consider performing the hydrogenation at a lower temperature or using a non-alkylating solvent such as ethyl acetate.[1] Protecting the nitrogen of the resulting piperidine in situ is another effective, albeit more complex, strategy.[1]
Q4: My reductive amination reaction is giving low yields. What are the likely causes and solutions?
A4: Low yields in reductive amination can stem from several factors. The pH of the reaction is critical; if it's too low, the amine will be protonated and non-nucleophilic, and if it's too high, imine formation will be slow.[1] Since the formation of the imine intermediate involves the elimination of water, adding a dehydrating agent like molecular sieves can drive the equilibrium towards the imine and improve the overall yield.[1]
Q5: During intramolecular cyclization for piperidine synthesis, I am observing the formation of a pyrrolidine byproduct. How can this be addressed?
A5: The formation of isomeric pyrrolidine derivatives can occur as a competing reaction pathway, for example, in the Hofmann-Löffler-Freytag reaction through a competing 1,5-hydrogen atom transfer.[2] The ratio of piperidine to pyrrolidine is highly dependent on the structure of the starting N-haloamine.[2] Careful selection of the substrate and reaction conditions is crucial to favor the desired 6-membered ring formation.
Troubleshooting Guides
Issue 1: Incomplete Reduction in Catalytic Hydrogenation of Pyridine
Symptoms:
-
The reaction is sluggish.
-
Analysis of the crude product (e.g., by GC-MS or NMR) shows the presence of dihydropyridine and/or tetrahydropyridine intermediates.[1]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Hydrogen Pressure | Increase hydrogen pressure to enhance the hydrogenation rate.[1] |
| Low Catalyst Activity/Loading | Increase catalyst loading (typically 5-10 mol%) or use a fresh batch of catalyst.[1] |
| Inappropriate Catalyst Choice | Switch to a more active catalyst. Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂) are often more effective than Palladium on carbon (Pd/C) for pyridine hydrogenation.[1][3] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of other byproducts.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC-MS and ensure it is run to completion.[4] |
Issue 2: N-Alkylation Side Product Formation
Symptom:
-
Mass spectrometry analysis of the product mixture shows a peak corresponding to the mass of the desired piperidine plus the mass of an alkyl group from the solvent (e.g., +14 for methylation, +28 for ethylation).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reactive Alcohol Solvent | Use a non-alkylating solvent like ethyl acetate or an ethereal solvent.[1] |
| High Reaction Temperature | If feasible for the primary reaction, perform the synthesis at a lower temperature to reduce the rate of N-alkylation.[1] |
| Unprotected Piperidine Nitrogen | If the substrate allows, protect the nitrogen of the piperidine product in situ. This will require an additional deprotection step.[1] |
Issue 3: Over-reduction and Ring Opening
Symptom:
-
Formation of byproducts resulting from the cleavage of C-N bonds within the piperidine ring or reduction of other functional groups on the molecule.[3][4]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | Use milder reaction conditions. Lower the reaction temperature and/or hydrogen pressure.[3][4] |
| Catalyst Choice | Certain catalysts, like some rhodium complexes, may promote ring opening, especially in the presence of water.[4] Consider screening different catalysts. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂ (Adams' catalyst)
This protocol is adapted for the reduction of a substituted pyridine to its corresponding piperidine, with measures to minimize over-reduction.[4]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[4]
-
Glacial acetic acid (solvent)
-
High-pressure reactor
-
Hydrogen gas source
-
Standard workup and purification reagents and equipment
Procedure:
-
In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Carefully add PtO₂ (1-5 mol%) to the solution.[4]
-
Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[4]
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen.
-
Purge the system with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture to remove the catalyst.
-
Proceed with standard aqueous workup and purification (e.g., extraction, column chromatography).
Protocol 2: Reductive Amination of a 1,5-Diketone
This protocol describes the synthesis of a piperidine derivative via reductive amination of a 1,5-diketone.[1]
Materials:
-
1,5-diketone (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
1,2-dichloroethane (solvent)
-
Standard workup and purification reagents and equipment
Procedure:
-
To a solution of the 1,5-diketone (1.0 equiv) and benzylamine (1.1 equiv) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equiv) in one portion.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete reduction in piperidine synthesis.
Caption: Decision tree for preventing N-alkylation side reactions.
References
improving the purity of synthesized Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
Technical Support Center: Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis and purification of this compound. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the purity of their synthesized compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically expected to be a white to off-white solid at room temperature. If your product is an oil or heavily colored, it likely contains impurities.
Q2: What are the most common methods for purifying this compound?
A2: The two most effective and commonly used purification techniques for this class of compounds are flash column chromatography on silica gel and recrystallization from a suitable solvent system.[1][2] The choice between them depends on the nature and quantity of the impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[3] By spotting the crude mixture, the fractions collected from a column, and the purified product, you can visualize the separation of the desired compound from impurities. A single spot on the TLC plate after development with an appropriate solvent system is a good indicator of high purity.
Q4: What are potential side reactions during the synthesis that could lead to impurities?
A4: Synthesis of piperidone rings can be complex.[4][5] Depending on the specific synthetic route, potential side reactions may include incomplete reaction leaving starting materials, over-alkylation, elimination, or rearrangement products. The stability of the Boc protecting group can also be a factor, as it can be cleaved under acidic conditions.[6]
Troubleshooting Guide
Problem 1: The final product is an oil or syrup, not a solid.
-
Possible Cause 1: Residual Solvent. Even trace amounts of solvent can prevent a compound from solidifying.
-
Solution: Dry the product under a high vacuum for several hours, possibly with gentle heating (e.g., 40-60 °C) if the compound is thermally stable.[7]
-
-
Possible Cause 2: Presence of Impurities. Impurities can disrupt the crystal lattice formation, resulting in an oil. This is common when unreacted starting materials or by-products are present.
-
Solution: Purify the oily product using flash column chromatography to separate the target compound from impurities. After chromatography and solvent removal, attempt to solidify the purified product.
-
-
Possible Cause 3: Product is Hygroscopic. The product may be absorbing moisture from the atmosphere.
-
Solution: Ensure all work is done under dry conditions and use freshly dried solvents.[7] Store the final product in a desiccator.
-
Problem 2: TLC analysis of the crude product shows multiple spots.
-
Possible Cause: Incomplete reaction and/or side-product formation. The additional spots likely correspond to unreacted starting materials, intermediates, or by-products from the reaction.
-
Solution: Flash column chromatography is the most effective method to separate multiple components in a mixture.[1][2][8] A step-by-step protocol is provided below. The polarity of the solvent system for chromatography should be optimized using TLC to achieve good separation between the product spot and the impurity spots.
-
Problem 3: The product is a solid, but its color is yellow or brown.
-
Possible Cause: Presence of colored impurities. These are often highly conjugated or polymeric by-products formed in small amounts during the reaction or work-up.
-
Solution 1: Recrystallization. This is an excellent method for removing small amounts of impurities from a solid product. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A small amount of activated carbon can sometimes be added to the hot solution to adsorb colored impurities before hot filtration.
-
Solution 2: Column Chromatography. If recrystallization fails to remove the color, column chromatography is the next logical step.[9]
-
Problem 4: Crystallization attempts fail, and the product remains in solution or oils out.
-
Possible Cause 1: Incorrect solvent choice. The solvent may be too good (product remains dissolved) or too poor (product precipitates as an oil).
-
Solution: Perform a systematic solvent screen using small amounts of the product. Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol) and binary mixtures.[7]
-
-
Possible Cause 2: Supersaturation. The solution may be too concentrated, or cooling may be too rapid, leading to oiling out instead of crystallization.
-
Solution: Try slower cooling. Let the hot, saturated solution cool to room temperature slowly, then place it in a refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation.
-
-
Possible Cause 3: Lack of nucleation sites.
-
Solution: Add a seed crystal of the pure compound to the cooled, saturated solution to initiate crystallization.[10][11] If no seed crystal is available, try the vapor diffusion technique by dissolving the compound in a small amount of a good solvent (e.g., dichloromethane) and placing this vial inside a larger sealed jar containing a poor solvent (e.g., n-pentane).[7]
-
Data Presentation
The following table provides representative data on how purity can be improved using different purification techniques. Actual results may vary depending on the specific impurity profile of the crude material.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield Loss | Notes |
| Single Recrystallization | 85% | 95-98% | 15-25% | Effective for removing small amounts of impurities. |
| Flash Column Chromatography | 85% | >99% | 10-20% | Highly effective for separating multiple components.[1][2] |
| Multiple Recrystallizations | 95% (after first) | >99% | Additional 10-15% per cycle | Can achieve high purity but at the cost of yield. |
| Trituration/Slurrying | 70% | 80-85% | 5-10% | Good for removing highly soluble or insoluble impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying the title compound using silica gel flash chromatography.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will move the product spot to an Rf (retention factor) of ~0.3-0.4 and show good separation from impurities. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate (e.g., starting with 10% EtOAc in hexanes).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to pack evenly under gravity or with gentle pressure, ensuring no air bubbles are trapped.[1] Add a thin layer of sand on top of the packed silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder ("dry loading"). Carefully add the sample to the top of the column.[2]
-
Elution: Carefully add the eluent to the column. Apply air pressure to achieve a steady flow rate. Begin collecting fractions.
-
Fraction Monitoring: Spot each collected fraction on a TLC plate to determine which fractions contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallization.
-
Solvent Selection: Choose a solvent or solvent pair in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common choices could include isopropanol, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the activated carbon).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under a vacuum to remove all traces of solvent.
Visualizations
Below are diagrams illustrating the purification workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: General workflow for the purification of the target compound.
Caption: Troubleshooting logic for an impure final product.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. pure.uva.nl [pure.uva.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
alternative catalysts for the synthesis of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of catalytic systems.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield can stem from several factors:
-
Inactive Catalyst: The catalyst may be old, improperly stored, or of poor quality. For metal catalysts like Palladium on carbon (Pd/C), ensure it is not pyrophoric and has been stored under an inert atmosphere. For organocatalysts, verify their purity and structural integrity.
-
Poor Quality Reagents: Starting materials may be impure or contain inhibitors. It is advisable to purify reagents, such as by distillation or recrystallization, before use. Ensure solvents are anhydrous, as moisture can quench catalysts and reagents.
-
Incorrect Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time are critical. Optimize these parameters. For instance, in hydrogenation reactions, insufficient hydrogen pressure or poor mixing can lead to incomplete conversion.
-
Side Reactions: The formation of byproducts can consume starting materials. Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify major byproducts and adjust reaction conditions to minimize their formation. For example, in a Dieckmann condensation approach, intermolecular condensation can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the intramolecular pathway.
-
Issue 2: Formation of Impurities and Byproducts
-
Question: My product is contaminated with significant impurities. What are the likely side reactions and how can I purify my compound?
-
Answer: Common impurities can arise from:
-
Over-reduction: In catalytic hydrogenation of a pyridine precursor, the ketone group can be further reduced to an alcohol. To avoid this, carefully monitor the reaction progress and use milder reducing agents if necessary.
-
Incomplete Cyclization: In ring-closing reactions, the open-chain precursor may remain. Ensure sufficient reaction time and optimal temperature to drive the cyclization to completion.
-
Epimerization: The stereocenter at the C3 position is susceptible to epimerization under basic or acidic conditions. Maintain neutral pH during workup and purification where possible.
-
Purification Strategy: Purification can typically be achieved by column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate and hexanes, is often effective. Recrystallization from a suitable solvent system can also be employed for final purification.
-
Issue 3: Difficulty in Product Isolation
-
Question: I am having trouble isolating the final product from the reaction mixture. What are some effective work-up procedures?
-
Answer:
-
Catalyst Removal: For heterogeneous catalysts like Pd/C, filtration through a pad of Celite® is a standard and effective method. Ensure the Celite® pad is thoroughly washed with the reaction solvent to recover any adsorbed product.
-
Aqueous Work-up: A typical aqueous work-up involves quenching the reaction, followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). Washing the organic layer with brine can help to remove residual water.
-
Emulsion Formation: If an emulsion forms during extraction, it can sometimes be broken by adding a saturated solution of sodium chloride (brine) or by filtering the mixture through a pad of Celite®.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the most common method for synthesizing this compound?
-
Answer: A prevalent method involves the catalytic hydrogenation of a corresponding N-Boc-3-phenyl-4-hydroxypyridine precursor, followed by oxidation of the resulting alcohol to the ketone. Another common route is the Dieckmann condensation of a suitable diester precursor.
-
Question 2: Are there any safety precautions I should be aware of?
-
Answer: Yes. When working with hydrogenation, extreme caution is necessary. Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Palladium on carbon can be pyrophoric, especially after use, and should be handled under a wet or inert atmosphere. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
-
Question 3: How can I monitor the progress of the reaction?
-
Answer: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
-
Question 4: What are the key characterization techniques for the final product?
-
Answer: The structure and purity of this compound should be confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Alternative Catalysts for Synthesis
The synthesis of 4-oxo-3-phenylpiperidine derivatives can be approached through various synthetic strategies, with the choice of catalyst being crucial for efficiency and selectivity. Below is a comparison of different catalytic systems.
Data Presentation: Comparison of Catalytic Systems
| Catalytic System | Method | Catalyst Type | Typical Catalyst Loading | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Standard Method | Hydrogenation of Pyridine Precursor | Heterogeneous Metal | 5-10 mol% Pd/C | 12-24 h | 70-90% | High yield, reliable | Requires high pressure H₂, potential for over-reduction |
| Alternative 1 | Asymmetric Aza-Michael Addition | Organocatalyst (e.g., Cinchona alkaloid derivatives) | 5-20 mol% | 24-72 h | 60-85% | Enantioselective, metal-free[1][2] | Longer reaction times, catalyst can be expensive |
| Alternative 2 | Intramolecular Cyclization | Phase Transfer Catalyst (PTC) | 1-5 mol% | 6-12 h | 75-95% | Mild conditions, high efficiency[3][4] | May require specific biphasic solvent systems |
| Alternative 3 | Reductive Transamination | Homogeneous Metal | 1-5 mol% Rh-complex | 8-16 h | 80-95% | High functional group tolerance, excellent selectivity[5] | Catalyst can be expensive and air-sensitive |
Experimental Protocols
Protocol 1: Standard Synthesis via Hydrogenation of a Pyridine Precursor
This protocol describes a typical synthesis involving the hydrogenation of a substituted pyridine.
-
Step 1: Synthesis of Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate
-
To a solution of Tert-butyl 4-hydroxy-3-phenylpyridine-1-carboxylate (1.0 eq) in methanol, add 10% Palladium on carbon (5 mol%).
-
Place the reaction mixture in a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas (50-100 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Step 2: Oxidation to this compound
-
Dissolve the crude product from Step 1 in dichloromethane.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Alternative Synthesis via Organocatalyzed Aza-Michael Addition
This protocol outlines a potential route using an organocatalyst.
-
Reaction Setup:
-
To a solution of a suitable α,β-unsaturated ketone precursor (1.0 eq) in an anhydrous solvent (e.g., toluene or dichloromethane), add the organocatalyst (e.g., a derivative of a Cinchona alkaloid, 10 mol%).[1]
-
Add the nitrogen source, for example, a protected amine (1.2 eq).
-
Stir the reaction mixture at the appropriate temperature (can range from -20 °C to room temperature) for 24-72 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
Visualizations
Caption: A simplified workflow comparing the standard hydrogenation route and an alternative organocatalytic route for the synthesis.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: Strategies for Improving Regioselectivity in 4-Oxopiperidine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective functionalization of 4-oxopiperidines.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity in 4-oxopiperidine reactions?
A1: The primary challenge lies in controlling the site of reaction on the piperidine ring. 4-Oxopiperidines have multiple reactive positions, primarily the α-carbons (C3 and C5) and the nitrogen atom. Achieving selective functionalization at one site without reacting at others requires careful control of reaction conditions. Key factors influencing regioselectivity include the choice of N-protecting group, the reaction conditions (temperature, base, solvent), and the use of specific catalysts.
Q2: How does the choice of N-protecting group influence regioselectivity?
A2: The N-protecting group plays a crucial role in directing the regioselectivity of 4-oxopiperidine reactions through both steric and electronic effects. Bulky protecting groups, such as tert-Butoxycarbonyl (Boc), can sterically hinder the α-protons, influencing which one is abstracted by a base. Furthermore, certain protecting groups can act as directing groups in catalyst-controlled reactions, guiding the catalyst to a specific C-H bond. For example, in rhodium-catalyzed C-H functionalization, an N-Boc group can direct functionalization to the C2 position, while an N-α-oxoarylacetyl group can direct it to the C4 position.[1][2]
Q3: What is the difference between kinetic and thermodynamic control in the α-functionalization of 4-oxopiperidones?
A3: Kinetic and thermodynamic control refer to two different regimes that dictate the regioselectivity of enolate formation, which is the key step in many α-functionalization reactions.
-
Kinetic Control: This regime favors the formation of the less substituted (and less sterically hindered) enolate, which is formed faster. It is typically achieved using a strong, bulky, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent (e.g., THF). These conditions are irreversible.
-
Thermodynamic Control: This regime favors the formation of the more substituted (and more stable) enolate. It is achieved under conditions that allow for equilibration between the possible enolates. This typically involves a weaker base (e.g., NaH, KOtBu), a protic solvent, and higher temperatures. These conditions are reversible.
By choosing the appropriate conditions, you can selectively generate one regioisomeric enolate over the other, thus controlling the position of subsequent alkylation or other functionalization.
Troubleshooting Guides
Problem 1: Poor regioselectivity in α-alkylation of N-substituted 4-piperidone, obtaining a mixture of 3- and 5-alkylated products.
Possible Cause: The reaction conditions are not optimized for either kinetic or thermodynamic control, leading to the formation of a mixture of enolates.
Solutions:
-
To favor the kinetic product (less substituted α-carbon):
-
Base: Use a strong, sterically hindered base like Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS).
-
Temperature: Perform the deprotonation at a low temperature, typically -78 °C.
-
Solvent: Use an aprotic solvent such as tetrahydrofuran (THF).
-
Procedure: Add the alkylating agent to the pre-formed enolate at low temperature.
-
-
To favor the thermodynamic product (more substituted α-carbon):
-
Base: Use a smaller, less hindered base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Temperature: Use higher temperatures (e.g., room temperature or gentle heating) to allow for equilibration.
-
Solvent: A polar aprotic solvent like DMF can be used.
-
Procedure: Allow the enolate to form and equilibrate before adding the alkylating agent.
-
Problem 2: Low yield in the desired C-H functionalized product and formation of multiple regioisomers.
Possible Cause: The combination of N-protecting group and catalyst is not optimal for directing the reaction to the desired position.
Solutions:
-
For C2-Functionalization:
-
For C4-Functionalization:
-
General Troubleshooting:
-
Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Use anhydrous solvents.
-
Screen different ligands for the metal catalyst, as ligand choice can significantly impact regioselectivity.
-
Data Presentation
Table 1: Regioselectivity in Rhodium-Catalyzed C-H Functionalization of N-Protected Piperidines
| N-Protecting Group | Catalyst | Position Functionalized | Product Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |
| N-Boc | Rh₂(R-TCPTAD)₄ | C2 | 83 | 11:1 | 93 | |
| N-Bs | Rh₂(R-TPPTTL)₄ | C2 | - | >30:1 | 52-73 | [3] |
| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | - | - | - | [3] |
Data is illustrative and based on reported findings. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Kinetic α-Alkylation of N-Boc-4-piperidone
This protocol favors the formation of the less substituted enolate and subsequent alkylation at the C3/C5 position.
Materials:
-
N-Boc-4-piperidone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) to the solution and stir for 30 minutes at 0 °C to generate LDA.
-
Cool the LDA solution back down to -78 °C.
-
In a separate flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup (e.g., extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate).
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective C2-Functionalization of N-Boc-Piperidine via Rhodium-Catalyzed C-H Insertion[4]
This protocol directs functionalization to the C2 position of the piperidine ring.
Materials:
-
N-Boc-piperidine
-
Aryldiazoacetate
-
Rh₂(R-TCPTAD)₄ catalyst
-
Anhydrous solvent (e.g., dichloromethane or chlorobenzene)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringe pump
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-piperidine (1.5 mmol) and the dirhodium catalyst (0.0075 mmol) in the anhydrous solvent (4 mL) under an inert atmosphere.[4]
-
In a separate flask, dissolve the aryldiazoacetate (1.0 mmol) in the anhydrous solvent (8 mL).[4]
-
Using a syringe pump, add the solution of the aryldiazoacetate to the solution of the piperidine and catalyst over a period of 4 hours at room temperature.[4]
-
Stir the reaction mixture at room temperature until the diazo compound is completely consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the C2-functionalized piperidine.
Visualizations
Caption: Kinetic vs. Thermodynamic control in enolate formation of 4-oxopiperidines.
Caption: A generalized experimental workflow for the regioselective alkylation of 4-oxopiperidines.
Caption: A decision tree for troubleshooting poor regioselectivity in 4-oxopiperidine reactions.
References
- 1. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
challenges in the scale-up of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges during the scale-up of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies involve the Dieckmann condensation of a diester precursor. Alternative routes may include multi-component reactions or the functionalization of pre-formed piperidone rings. The choice of route for large-scale production often depends on factors like raw material cost, atom economy, and process safety.
Q2: What are the critical process parameters to monitor during the scale-up of the Dieckmann condensation for this synthesis?
A2: Key parameters for the Dieckmann condensation include the choice and stoichiometry of the base (e.g., sodium ethoxide, potassium tert-butoxide), reaction temperature, solvent, and the rate of addition of reagents. Inadequate control of these parameters can lead to side reactions, such as intermolecular condensation, and the formation of impurities.
Q3: What are the typical impurities encountered during the production of this compound?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions of the Dieckmann condensation, and residual solvents. According to ICH guidelines, any impurity present at a level of 0.1% or higher should be identified and quantified.[1]
Q4: How can I improve the yield and purity of my product during scale-up?
A4: Optimizing reaction conditions is crucial. This includes careful selection of solvents, temperature control, and monitoring the reaction progress to minimize side product formation. For purification, techniques like crystallization can be highly effective for solid compounds. Experimenting with different solvent systems is recommended to achieve high purity.[2]
Q5: Are there any specific safety precautions to consider during the large-scale production?
A5: Yes, the safe management of hazardous reagents is a key aspect of scaling up chemical syntheses.[2] A thorough risk assessment should be conducted, considering the flammability of solvents, the reactivity of reagents (especially strong bases), and potential exothermic events. Ensuring proper ventilation and having emergency procedures in place are critical.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Low Yield in Dieckmann Condensation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Insufficient base or inactive base | - Titrate the base before use to confirm its activity. - Increase the stoichiometry of the base. |
| Reaction temperature is too low | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Insufficient reaction time | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time. | |
| Formation of significant side products | Reaction temperature is too high | - Lower the reaction temperature. - Consider a slower, controlled addition of reagents. |
| Incorrect base or solvent | - Experiment with different bases (e.g., NaH, KOtBu) and aprotic solvents (e.g., THF, Toluene). | |
| Presence of water | - Ensure all reagents and solvents are anhydrous. |
Product Purification Challenges
| Symptom | Possible Cause | Troubleshooting Steps |
| Difficulty in crystallization | Impurities inhibiting crystal formation | - Attempt to remove impurities by another method (e.g., column chromatography on a small scale) before crystallization. - Screen a variety of solvent systems. |
| Product is an oil | - If the product is an oil at room temperature, consider purification by column chromatography. | |
| Co-elution of impurities during chromatography | Similar polarity of product and impurity | - Optimize the mobile phase composition. - Try a different stationary phase (e.g., alumina instead of silica gel). |
| Product degradation during purification | Sensitivity to acid or base | - Use a neutral purification method. - If using silica gel, consider adding a small amount of a neutralizer like triethylamine to the eluent. |
Data Presentation
The following tables illustrate the hypothetical effect of key process parameters on the yield and purity of this compound during a scale-up from lab to pilot scale. This data is for illustrative purposes to highlight potential trends.
Table 1: Effect of Base Stoichiometry on Yield and Purity
| Scale | Base (KOtBu) Equivalents | Yield (%) | Purity (%) |
| Lab (10g) | 1.1 | 75 | 95 |
| Lab (10g) | 1.5 | 85 | 92 |
| Lab (10g) | 2.0 | 82 | 88 |
| Pilot (1kg) | 1.1 | 70 | 94 |
| Pilot (1kg) | 1.5 | 82 | 91 |
| Pilot (1kg) | 2.0 | 78 | 85 |
Table 2: Effect of Reaction Temperature on Yield and Purity
| Scale | Temperature (°C) | Yield (%) | Purity (%) |
| Lab (10g) | 60 | 65 | 98 |
| Lab (10g) | 80 | 85 | 92 |
| Lab (10g) | 100 | 80 | 85 |
| Pilot (1kg) | 60 | 62 | 97 |
| Pilot (1kg) | 80 | 83 | 90 |
| Pilot (1kg) | 100 | 75 | 83 |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative)
This protocol is a generalized procedure and may require optimization.
Materials:
-
Appropriate N-Boc protected amino diester precursor
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-Boc protected amino diester and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in toluene to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by adding 1M HCl at 0 °C until the pH is acidic.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Note on Scale-up: Direct scaling of this lab procedure is not recommended. A thorough process hazard analysis and optimization of parameters such as heat transfer and mixing are essential for a safe and efficient scale-up.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yield issues.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification process.
References
stability studies and optimal storage conditions for Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and optimal storage of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: How should I handle this compound in the laboratory?
A2: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[3] Ensure handling occurs in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.[3] Avoid contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[1]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, potential degradation can be inferred based on its functional groups:
-
Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is susceptible to hydrolysis under acidic conditions, which would yield 3-phenyl-4-piperidinone.
-
Oxidation: The piperidine ring and the benzylic position (the carbon atom to which the phenyl group is attached) could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, may lead to degradation. Photostability studies are recommended if the compound will be handled under extensive lighting.
Q4: What solvents are suitable for dissolving this compound?
A4: Based on the solubility information for the related compound N-Boc-4-piperidone, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2] It is likely to have limited solubility in aqueous solutions like phosphate-buffered saline (PBS).[2]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, humidity, light exposure).2. Check the age of the compound and consider using a fresh batch.3. Perform a purity check using a suitable analytical method like HPLC or LC-MS. |
| Poor solubility in a chosen solvent | The compound has low solubility in the selected solvent. | 1. Consult solubility data for similar compounds.[2]2. Try a different solvent or a solvent mixture.3. Gentle warming or sonication may aid dissolution, but monitor for potential degradation. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Degradation of the compound. | 1. Identify the conditions under which the new peaks appear (e.g., after exposure to acid, base, heat, or light).2. This suggests instability under those conditions. The experimental protocol may need to be adjusted to avoid these conditions.3. Consider conducting forced degradation studies to identify potential degradants.[4][5] |
| Change in physical appearance (e.g., color, clumping) | Absorption of moisture or degradation. | 1. Store the compound in a desiccator to prevent moisture uptake.2. If the appearance has changed significantly, it is advisable to re-analyze the compound for purity before use. |
Summary of Recommended Storage Conditions
| Condition | Recommendation |
| Temperature | 2-8°C for short-term, -20°C for long-term storage.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. |
| Light | Protect from light. Store in an opaque or amber-colored vial. |
| Moisture | Keep in a tightly sealed container in a dry environment.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration. Run a dark control in parallel.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a UV detector).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.
Visualizations
Caption: Forced Degradation Experimental Workflow.
Caption: Key Structural Features and Stability Considerations.
References
Technical Support Center: Resolving Diastereomers of 3-Substituted Piperidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of diastereomers of 3-substituted piperidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the separation of diastereomers of 3-substituted piperidine derivatives, focusing on the three primary resolution techniques: Diastereomeric Salt Crystallization, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Resolution.
Diastereomeric Salt Crystallization
Issue 1: No crystal formation or oiling out.
-
Potential Cause: The diastereomeric salt is too soluble in the chosen solvent, or the supersaturation point has not been reached.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, isopropanol) or try solvent mixtures.[1]
-
Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.[2]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal if available.[1][2]
-
Anti-Solvent Addition: Add an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until turbidity persists.[2]
-
Allow Sufficient Time: Some crystallizations are slow and may require hours or even days at a low temperature.[2]
-
Issue 2: Low diastereomeric excess (d.e.) in the resulting crystals.
-
Potential Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system. Rapid cooling can also lead to co-precipitation.[2]
-
Solution:
-
Optimize Solvent: The choice of solvent is critical and often requires screening to find the optimal conditions for differential solubility.[2]
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then gradually to a lower temperature (e.g., 0-5 °C).[2]
-
Recrystallization: Multiple recrystallizations of the enriched diastereomeric salt can improve its purity.
-
Issue 3: Low yield of the desired diastereomer.
-
Potential Cause: The desired diastereomeric salt has significant solubility in the mother liquor.[1]
-
Solution:
References
minimizing reaction time in the synthesis of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate. The focus is on minimizing reaction time and optimizing synthesis efficiency through a detailed examination of catalysts, reagents, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the palladium-catalyzed α-arylation of N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) with a suitable arylating agent, such as an aryl halide or triflate.[1][2] This method has become a general and useful synthetic tool for creating α-aryl ketones.[1] The use of specialized palladium catalysts, often combined with sterically hindered, electron-rich phosphine ligands, allows for rapid and high-yield reactions.[1][3]
Q2: How can I significantly reduce the reaction time for the α-arylation step?
A2: To minimize reaction time, focus on optimizing the catalytic system. Using highly active, well-defined palladium pre-catalysts, such as (DtBPF)PdCl₂ or (DtBPF)PdBr₂, can lead to high conversions at low catalyst loadings and under mild conditions, often in a matter of hours.[2][3][4] The choice of ligand is also critical; bulky, electron-rich monophosphines like tri(tert-butyl)phosphine or biphenyl-based ligands are known to generate highly active catalysts that provide fast reaction rates.[1][2]
Q3: What role does the base play in determining reaction speed?
A3: The base is crucial for generating the ketone enolate, which is a key intermediate in the catalytic cycle.[1] The choice and amount of base can influence the reaction rate. Strong, non-nucleophilic bases are typically used. Using a sufficient amount of base (e.g., 2 equivalents) can ensure that both the starting ketone and the more acidic α-arylated product exist in their enolate forms, which can help drive the reaction to completion and improve selectivity.[1]
Q4: Can increasing the reaction temperature always shorten the reaction time?
A4: While increasing temperature can enhance the reaction rate, it must be done cautiously.[5] For some catalytic systems, modest temperature increases (e.g., to 45 °C) can improve yield, but excessive heat (e.g., 60 °C or higher) can lead to catalyst decomposition, formation of side products, and a significant reduction in yield.[6][7] It is essential to find the optimal temperature for the specific catalytic system being used.
Q5: Are there alternative methods to palladium catalysis for this synthesis?
A5: Yes, copper-catalyzed α-arylation of silyl enol ethers has emerged as a viable alternative.[8] This method can provide good yields and can be rendered enantioselective.[8] However, palladium-based systems are more extensively documented and generally considered the standard for this type of transformation.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, with a focus on resolving problems related to slow or incomplete reactions.
Issue 1: Reaction is sluggish or stalls before completion.
This is a common problem that can often be traced back to the catalytic system or reaction conditions.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for slow α-arylation reactions.
Issue 2: Formation of side products, such as bis-arylated ketone.
Possible Cause: If the mono-arylated product is deprotonated and reacts a second time, bis-arylation can occur. The mono-arylated product is often more acidic than the starting ketone, making this a common side reaction.[1]
Solution:
-
Increase Base Concentration: Using a higher amount of base can help to ensure that both the starting material and the mono-arylated product remain in their enolate forms, which can suppress the formation of the bis-arylated side product.[1]
-
Ligand Choice: Certain bulky ligands can provide high selectivity for mono-arylation by sterically hindering the second addition.[1]
Data Presentation: Catalyst Performance
The selection of the catalyst and ligand combination is paramount for achieving a short reaction time. Below is a summary of data from various studies on related α-arylation reactions.
Table 1: Comparison of Catalytic Systems for α-Arylation of Ketones
| Catalyst / Ligand | Aryl Halide | Base | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ / DtBPF | Aryl Bromides | NaOtBu | RT | 2 | >95 | 1.0 | [3] |
| (DtBPF)PdCl₂ | Aryl Chlorides | NaOtBu | 80 | 2-4 | 85-98 | 1.0 | [3] |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromides | NaOtBu | 100 | <24 | 81-98 | 1.0 | [1] |
| Pd-NHC Complex | Aryl Chlorides | NaOtBu | 100 | <3 | >95 | 1.0-3.0 | [2] |
| Pd(OAc)₂ / BrettPhos | Nitroarenes | K₃PO₄ | 110 | 12 | 75-90 | 2.0 | [2] |
Note: DtBPF = 1,1'-bis(di-tert-butylphosphino)ferrocene; NHC = N-heterocyclic carbene; RT = Room Temperature.
Experimental Protocols
Protocol 1: General Procedure for Rapid α-Arylation using a Palladium Pre-catalyst
This protocol is a generalized method based on high-efficiency systems reported in the literature.[3][4]
Materials:
-
Tert-butyl 4-oxopiperidine-1-carboxylate
-
Aryl halide (e.g., bromobenzene or chlorobenzene)
-
(DtBPF)PdCl₂ catalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add (DtBPF)PdCl₂ (1 mol%), sodium tert-butoxide (1.5 - 2.0 equiv.), and tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv.).
-
Add anhydrous toluene via syringe.
-
Add the aryl halide (1.2 equiv.) to the mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-4 hours.[3]
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for palladium-catalyzed synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the identity, purity, and stability of such intermediates is critical for the successful development of active pharmaceutical ingredients (APIs). This document outlines the experimental protocols and presents comparative data for the most commonly employed analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Additionally, a comparison with Gas Chromatography-Mass Spectrometry (GC-MS) is provided as a viable alternative for purity assessment.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data and performance characteristics of the primary analytical methods for the characterization of this compound and its analogs.
Table 1: Spectroscopic and Chromatographic Data Summary
| Analytical Method | Parameter | Typical Value/Range for this compound and Analogs | Reference |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | Phenyl protons: 7.1-7.5 ppm; Piperidine ring protons: 2.0-4.5 ppm; tert-Butyl protons: ~1.5 ppm | [1][2] |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | Carbonyl (C=O): ~200-210 ppm; Phenyl carbons: 125-140 ppm; Boc carbonyl: ~155 ppm; Piperidine ring carbons: 30-60 ppm; tert-Butyl carbons: ~28 ppm, ~80 ppm | [1][3] |
| Mass Spectrometry | [M+H]⁺ (m/z) | Calculated for C₁₆H₂₁NO₃: 276.1594; Found values are typically within 5 ppm | [4] |
| HPLC (RP-C18) | Retention Time (t_R) | Highly dependent on method parameters (e.g., 5-15 min) | [5] |
| FTIR (KBr or ATR) | Wavenumber (cm⁻¹) | C=O (ketone): ~1710-1730 cm⁻¹; C=O (carbamate): ~1680-1700 cm⁻¹; C-H (aromatic): ~3000-3100 cm⁻¹; C-H (aliphatic): ~2850-2980 cm⁻¹ | [1] |
Table 2: Comparison of HPLC and GC-MS for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Requires the analyte to be volatile and thermally stable, or amenable to derivatization. |
| Sensitivity | Good, with UV detection being common. Can be enhanced with more sensitive detectors like mass spectrometers (LC-MS). | Generally offers very high sensitivity, especially with selected ion monitoring (SIM). |
| Selectivity | High, can be tuned by altering mobile phase composition and stationary phase chemistry. | Excellent, provides structural information from mass spectra, aiding in peak identification. |
| Typical Column | Reversed-phase C18, Phenyl-Hexyl.[6] | Capillary columns with various stationary phases (e.g., polysiloxane). |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be necessary for polar compounds. |
| Advantages | Versatile, robust, and widely applicable for purity and assay determination of pharmaceutical intermediates. | High resolving power, definitive peak identification through mass spectral libraries. |
| Limitations | May require longer analysis times; detector response can be compound-dependent. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar N-Boc protected piperidine derivatives and can be adapted for the specific target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or 500 MHz NMR Spectrometer.
-
Parameters: Acquire spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or 125 MHz NMR Spectrometer.
-
Parameters: Acquire proton-decoupled spectra at room temperature. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity and quantifying the content of pharmaceutical intermediates. A typical reversed-phase HPLC method is described below.
-
Instrumentation: An HPLC system equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.[6]
-
Mobile Phase: A gradient elution is typically employed for optimal separation of the main component from its impurities.
-
Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile or Methanol with the same modifier as Solvent A.
-
-
Gradient Program (Example):
-
Start with 30% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. It is often coupled with a chromatographic technique (LC-MS or GC-MS).
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used for LC-MS analysis.
-
ESI-MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement to confirm the elemental composition, analysis is performed on a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using a KBr pellet or Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Key Vibrational Frequencies:
-
~2975 cm⁻¹: C-H stretching of the tert-butyl group.
-
~1715 cm⁻¹: C=O stretching of the ketone.
-
~1690 cm⁻¹: C=O stretching of the Boc-carbamate.
-
~1450 cm⁻¹ and ~1600 cm⁻¹: C=C stretching of the phenyl group.
-
~1160 cm⁻¹: C-N stretching.
-
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
References
Comparative NMR Spectral Analysis: Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate and N-Boc-4-piperidone
For researchers in drug discovery and organic synthesis, precise characterization of intermediates is crucial. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate and a key alternative, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). This comparison, supported by experimental protocols and structural diagrams, serves as a valuable resource for the identification and quality control of these important synthetic building blocks.
Introduction to the Compounds
This compound is a substituted piperidine derivative with a phenyl group at the 3-position and a ketone at the 4-position. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom. This compound is a versatile intermediate in the synthesis of various biologically active molecules. For comparative purposes, we will analyze its spectral data alongside N-Boc-4-piperidone, which lacks the phenyl substituent. This allows for a clear understanding of the influence of the phenyl group on the NMR chemical shifts of the piperidine ring.
Predicted and Experimental NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the alternative compound, N-Boc-4-piperidone. The predicted values for the target compound are based on established chemical shift increments and data from closely related analogs.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | This compound (Predicted) | N-Boc-4-piperidone (Alternative) [1][2] |
| Phenyl-H | ~7.2-7.4 ppm (m, 5H) | - |
| Piperidine-H (position 2, 6) | ~4.2 ppm (br s, 2H), ~3.4 ppm (m, 2H) | ~3.7 ppm (t, 4H) |
| Piperidine-H (position 3) | ~4.0 ppm (dd, 1H) | ~2.4 ppm (t, 4H) |
| Piperidine-H (position 5) | ~2.8 ppm (m, 2H) | ~2.4 ppm (t, 4H) |
| Boc-H | ~1.5 ppm (s, 9H) | ~1.5 ppm (s, 9H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | This compound (Predicted) | N-Boc-4-piperidone (Alternative) [2] |
| C=O (Ketone) | ~206 ppm | ~208 ppm |
| C=O (Boc) | ~155 ppm | ~155 ppm |
| Phenyl-C (quaternary) | ~138 ppm | - |
| Phenyl-C | ~129, ~128, ~127 ppm | - |
| C-Boc (quaternary) | ~80 ppm | ~80 ppm |
| Piperidine-C (position 3) | ~60 ppm | ~41 ppm |
| Piperidine-C (position 2, 6) | ~50, ~45 ppm | ~41 ppm |
| Piperidine-C (position 5) | ~40 ppm | ~41 ppm |
| Boc-CH₃ | ~28 ppm | ~28 ppm |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the compounds discussed is provided below.
NMR Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1.5 s
-
Spectral Width: 220 ppm
Structural Visualization and Logical Workflow
The following diagrams illustrate the molecular structures and a logical workflow for the NMR spectral analysis.
Caption: Molecular structures of the target compound and the alternative.
Caption: A typical workflow for NMR spectral analysis.
References
Confirming the Molecular Identity of a Key Synthetic Intermediate: A Comparative LC-MS Analysis of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the precise confirmation of molecular mass is a critical step in the synthesis and characterization of novel compounds. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for verifying the mass of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry. We present a detailed experimental protocol and compare its expected mass with structurally similar alternatives, offering a clear framework for accurate compound identification.
Introduction
This compound is a heterocyclic compound frequently utilized in the synthesis of more complex molecules with potential therapeutic applications. Its piperidine core and phenyl substituent make it a versatile scaffold in drug discovery. Accurate mass determination is paramount to ensure the integrity of the synthetic process and the purity of the final product. LC-MS is an indispensable analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry, providing highly sensitive and specific molecular weight information.
Comparative Analysis of Structurally Related Compounds
To underscore the importance of precise mass determination, this guide compares the target compound with several structurally related alternatives that could potentially be present as impurities or side products in a synthesis.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |
| This compound | C16H21NO3 | 275.1521 |
| Tert-butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | 199.1208 |
| Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | C16H23NO3 | 277.1678 |
| Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | C16H23NO3 | 277.1678 |
Note: The monoisotopic mass is the mass of an ion for a given molecule calculated using the mass of the most abundant isotope of each element.
Experimental Protocol for LC-MS Analysis
This section outlines a detailed protocol for the LC-MS analysis of this compound and its analogues.
1. Sample Preparation:
-
Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration of 1-10 µg/mL.
-
Filter the final diluted sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of these small molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B (linear gradient)
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended as the target molecules contain nitrogen atoms that are readily protonated.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is preferred for accurate mass measurement.
-
Scan Range: 100-500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Cone gas and desolvation gas flows should be optimized for the specific instrument.
Experimental Workflow and Data Analysis
The following diagram illustrates the logical flow of the LC-MS experiment, from sample preparation to data interpretation.
Caption: A flowchart of the LC-MS experimental workflow for mass confirmation.
Data Analysis Steps:
-
Examine the Total Ion Chromatogram (TIC): The TIC provides an overview of all ions detected over the course of the chromatographic run. The peak corresponding to the compound of interest should be identified.
-
Generate an Extracted Ion Chromatogram (EIC): Create an EIC for the expected protonated molecule [M+H]+ of this compound (m/z 276.1594). This will show the chromatographic peak for the specific ion of interest.
-
Obtain the Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak identified in the EIC.
-
Confirm the Mass: Compare the experimentally observed m/z value with the calculated theoretical m/z for the [M+H]+ ion. The difference, or mass error, should ideally be less than 5 ppm for high-resolution mass spectrometers, providing strong evidence for the correct molecular formula.
By following this comprehensive guide, researchers can confidently perform LC-MS analysis to verify the mass of this compound and distinguish it from potential synthetic impurities, ensuring the quality and reliability of their research and development efforts.
comparison of different synthetic methodologies for 3-aryl-4-piperidones
For Researchers, Scientists, and Drug Development Professionals
The 3-aryl-4-piperidone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of various synthetic methodologies. This guide provides a comparative overview of three prominent methods for the synthesis of 3-aryl-4-piperidones: the Mannich reaction, Intramolecular Aza-Michael Addition, and Multicomponent Reactions. We present a detailed analysis of their mechanisms, experimental protocols, and a quantitative comparison of their performance to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Methodologies
| Synthetic Method | General Reaction | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Mannich Reaction | One-pot condensation of an aryl aldehyde, a primary amine, and a ketone (e.g., ethyl methyl ketone).[1][2] | 60-85% | 4-24 hours | Room Temp. to Reflux | Well-established, readily available starting materials, one-pot procedure.[2][3] | Can lead to byproducts, sometimes requires harsh conditions, yields can be variable.[4] |
| Intramolecular Aza-Michael Addition | Cyclization of an acyclic precursor containing an amine and a Michael acceptor.[5][6][7] | 70-95% | 1-24 hours | Room Temp. to 100 °C | High yields, good control over stereochemistry, milder conditions possible.[6] | Requires multi-step synthesis of the acyclic precursor.[8] |
| Multicomponent Reactions (MCRs) | One-pot reaction of three or more starting materials (e.g., an aldehyde, an amine, a β-ketoester, and another component).[9][10] | 75-95% | 2-12 hours | Room Temp. to 80 °C | High atom economy, operational simplicity, rapid access to molecular diversity.[10] | Optimization can be complex, mechanism can be intricate.[4] |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic methodology, the following diagrams have been generated using the DOT language.
Figure 1: Overview of synthetic routes to 3-aryl-4-piperidones.
I. The Mannich Reaction: A Classical Approach
The Mannich reaction is a cornerstone of organic synthesis and provides a straightforward, one-pot method for the preparation of 2,6-diaryl-4-piperidones.[1][2] This three-component condensation involves an aromatic aldehyde, a primary amine (or ammonia source like ammonium acetate), and a ketone with at least one acidic α-proton, such as ethyl methyl ketone.[2]
Reaction Mechanism
The reaction proceeds through the initial formation of an imine from the aromatic aldehyde and the primary amine. Simultaneously, the ketone enolizes. The crucial C-C bond formation occurs via the nucleophilic attack of the enolized ketone on the electrophilic imine. A second condensation with another molecule of the aldehyde and subsequent cyclization and dehydration yields the 4-piperidone ring.
Figure 2: Simplified mechanism of the Mannich reaction for piperidone synthesis.
Experimental Protocol: Synthesis of 2,6-bis(4-chlorophenyl)-3-methyl-4-piperidone
This protocol is adapted from the literature for the synthesis of a representative 2,6-diaryl-4-piperidone.[2]
Materials:
-
4-Chlorobenzaldehyde
-
Ethyl methyl ketone
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of 4-chlorobenzaldehyde (0.2 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.15 mol) in ethanol (100 mL) is prepared.
-
The mixture is stirred at room temperature for 30 minutes and then heated to reflux for 6 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water (500 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 2,6-bis(4-chlorophenyl)-3-methyl-4-piperidone.
Reported Yield: 78%[2]
II. Intramolecular Aza-Michael Addition: A Strategy for Controlled Cyclization
The intramolecular aza-Michael addition offers a powerful and often highly stereoselective method for the construction of the piperidone ring.[5][6][7] This approach involves the synthesis of an acyclic precursor containing both a nucleophilic amine and an electrophilic Michael acceptor (an α,β-unsaturated carbonyl or nitrile).[6] The subsequent base- or acid-catalyzed cyclization forms the desired heterocyclic ring.
Reaction Mechanism
The reaction is initiated by the deprotonation of the amine (or protonation of the carbonyl in acid-catalyzed variants) to facilitate the nucleophilic attack of the nitrogen atom onto the β-carbon of the Michael acceptor. This conjugate addition leads to the formation of an enolate intermediate, which then tautomerizes to the more stable keto form, yielding the 3-aryl-4-piperidone.
Figure 3: Mechanism of the intramolecular aza-Michael addition.
Experimental Protocol: Synthesis of a 3-Spiropiperidone Derivative
This protocol is based on a 'Clip-Cycle' approach involving an intramolecular aza-Michael cyclization.[6]
Materials:
-
N-Cbz-protected 1-amino-hex-5-ene derivative (acyclic precursor)
-
Chiral phosphoric acid catalyst
-
Octane (solvent)
Procedure:
-
The N-Cbz-protected 1-amino-hex-5-ene derivative (0.1 mmol) and the chiral phosphoric acid catalyst (20 mol%) are dissolved in octane (5 mL).
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired 3-spiropiperidone product.
Reported Yield: Up to 87% for the cyclization step.[6]
III. Multicomponent Reactions (MCRs): An Efficient and Convergent Approach
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like substituted piperidones in a single pot.[9][10] These reactions combine three or more starting materials in a convergent manner, leading to high atom economy and operational simplicity. A common MCR for piperidone synthesis involves the reaction of an aromatic aldehyde, an amine, a β-ketoester, and often a fourth component that gets incorporated into the final structure.
Reaction Mechanism
The mechanism of these MCRs can be complex and often involves a cascade of several named reactions. A plausible pathway for a four-component reaction to form a highly substituted piperidine involves the initial Knoevenagel condensation between the aromatic aldehyde and the β-ketoester, followed by a Michael addition of a second equivalent of the β-ketoester or another nucleophile. The resulting intermediate then undergoes a condensation with the amine to form an enamine, which subsequently cyclizes and dehydrates to afford the piperidine ring.
Figure 4: A plausible mechanistic pathway for a multicomponent piperidone synthesis.
Experimental Protocol: One-Pot Synthesis of Polysubstituted Piperidines
This general procedure is adapted from a trifluoroacetic acid-catalyzed one-pot Mannich-type reaction.[3]
Materials:
-
Aromatic aldehyde
-
Aromatic amine
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Trifluoroacetic acid (catalyst)
-
Ethanol
Procedure:
-
A mixture of the aromatic amine (2 mmol) and the β-ketoester (2 mmol) in ethanol (5 mL) is stirred at room temperature.
-
Trifluoroacetic acid (10 mol%) is added to the mixture.
-
The aromatic aldehyde (2 mmol) is then added, and the reaction mixture is stirred at room temperature for the specified time (typically 2-6 hours).
-
Upon completion, the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried in air to obtain the pure polysubstituted piperidine derivative.
Reported Yields: Generally high, often exceeding 80%.[3]
Conclusion
The synthesis of 3-aryl-4-piperidones can be achieved through several effective methodologies, each with its own set of advantages and limitations. The Mannich reaction offers a classic and direct one-pot approach using readily available starting materials. Intramolecular aza-Michael addition provides a route with potentially higher yields and stereocontrol, though it necessitates the prior synthesis of a linear precursor. Multicomponent reactions stand out for their efficiency, atom economy, and the ability to rapidly generate libraries of complex and diverse piperidone structures.
The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, available starting materials, and the need for stereochemical control. For rapid access to a variety of analogs for screening purposes, multicomponent reactions are highly attractive. For the synthesis of a specific, complex target where high yield and stereocontrol are paramount, an intramolecular cyclization strategy might be preferred. The classical Mannich reaction remains a valuable and practical tool, especially for the synthesis of simpler 2,6-diaryl-4-piperidone derivatives.
References
- 1. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Piperidine-Based Scaffolds: Spotlight on Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a versatile template for designing potent and selective therapeutic agents. This guide provides an objective comparison of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate with other key piperidine-based scaffolds, supported by experimental data, to inform rational drug design and development.
Performance Comparison of Piperidine Scaffolds
The biological activity of piperidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. The following tables summarize quantitative data from various studies, highlighting the structure-activity relationships (SAR) of different piperidine-based scaffolds in anticancer and central nervous system (CNS) research.
Anticancer Activity
Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various molecular mechanisms, including the inhibition of critical enzymes and modulation of key signaling pathways.[1]
Table 1: Comparative in vitro Anticancer Activity of Piperidine-Based Scaffolds
| Compound/Series | Target/Cell Line | Key Structural Features | IC₅₀ (µM) |
| This compound Analogs | Not specified in readily available public literature. | 3-Phenyl-4-piperidone core with N-Boc protection. | Data not available |
| Furan-pyrazole piperidine derivatives | Akt1, OVCAR-8 (Ovarian), HCT116 (Colon) | Furan-pyrazole moiety | 0.02 - 15.8[1] |
| 3,5-Bis(arylidene)-4-piperidones | HCT116 (Colon), MCF7 (Breast) | α,β-Unsaturated ketone system | Potent antiproliferative properties relative to sunitinib and 5-fluorouracil.[3] |
| Spirooxindole-pyrrolidine-embedded piperidinones | FaDu (Hypopharyngeal tumor) | Spirocyclic system | Data not specified[3] |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | H929 (Multiple myeloma), MV-4-11 (Leukemia) | 3-Chloro-3-methyl substitution | Effective at 1-5 µM[4] |
Central Nervous System (CNS) Activity
The ability of the piperidine scaffold to cross the blood-brain barrier has made it a valuable component in the development of drugs targeting the CNS for various neurological and psychiatric disorders.[1]
Table 2: Comparative CNS Receptor Binding Affinity of Piperidine-Based Scaffolds
| Compound/Series | Target Receptor | Key Structural Features | Kᵢ (nM) / IC₅₀ (µM) |
| This compound Analogs | Not specified in readily available public literature. | 3-Phenyl-4-piperidone core with N-Boc protection. | Data not available |
| Piperazine/Piperidine derivatives | Histamine H₃ Receptor, Sigma-1 Receptor | Piperidine in the basic part for σ₁ affinity | H₃R Kᵢ: 3.17 - 37.8, σ₁R Kᵢ: 3.64 - 1531[1] |
| Benzimidazole-based piperidine hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Varied substituents on benzimidazole and aryl rings | AChE IC₅₀: 22.07 - 42.01 µM, BuChE IC₅₀: 26.32 - 47.03 µM[1] |
| 4-Aryl-4-hydroxypiperidines | µ-Opioid Receptor | N-phenethyl and 4-fluorophenyl substitution | Kᵢ: 1.2 - 25.6 nM[5] |
| Halogenated 1-methyl-4-phenyl-4-piperidinol ethyl esters | Opioid Receptors (analgesia) | Halogen substitution on the phenyl ring | ED₅₀ (mice, hot-plate): Varies with halogen and position[6] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of research findings. Below are protocols for key experiments commonly used in the evaluation of piperidine-based compounds.
Synthesis of this compound
A common route for the synthesis of 3-aryl-4-piperidones involves a Mannich-type condensation reaction. For N-Boc protected derivatives, the synthesis can be adapted from established procedures for similar piperidinones.
General Procedure:
-
Reaction Setup: To a solution of an appropriate N-Boc protected amine, an aromatic aldehyde (e.g., benzaldehyde), and a ketone (e.g., a protected acetone equivalent) in a suitable solvent like ethanol or methanol, add a catalytic amount of a base (e.g., potassium hydroxide) or acid (e.g., hydrochloric acid).
-
Reaction: Stir the mixture at room temperature or under reflux for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][7]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (piperidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.[2]
Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand with known affinity for the receptor
-
Test compounds (piperidine derivatives)
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer until equilibrium is reached.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value from the competition binding curve and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Visualizing Molecular Interactions and Pathways
Understanding the molecular interactions and the signaling pathways modulated by these compounds is crucial for drug development.
General Synthesis Workflow
The synthesis of substituted piperidines often involves a multi-step process, which can be generalized as follows:
Caption: A generalized workflow for the synthesis of piperidine derivatives.
Hypothetical Signaling Pathway Inhibition
Many piperidine-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]
Comparative Biological Activity of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate Derivatives: An Overview
The Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate scaffold serves as a versatile building block in medicinal chemistry. The presence of the N-Boc (Tert-butoxycarbonyl) protecting group often enhances lipophilicity and can influence the compound's interaction with biological targets. Modifications at the phenyl ring and other positions on the piperidine core can lead to a diverse range of biological activities.
Anticancer Activity
Research into related 3,5-bis(arylidene)-4-piperidone analogs, which share the N-Boc-4-piperidone core, has revealed promising anticancer properties. These compounds are structurally similar to curcumin and the potent anticancer agent EF-24. A study on N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs highlighted their potential as anticancer agents.
Table 1: Anticancer Activity of selected N-BOC-3,5-bis(arylidene)-4-piperidone Derivatives
| Compound ID | R Group (at 4-position of benzylidene) | Cell Line | IC50 (µM) | Reference |
| 1a | H | Breast (MCF-7) | >100 | [1] |
| 1b | CH3 | Breast (MCF-7) | 12.5 | [1] |
| 1c | OCH3 | Breast (MCF-7) | 25.0 | [1] |
| 1d | F | Breast (MCF-7) | 50.0 | [1] |
| 1e | Cl | Breast (MCF-7) | 12.5 | [1] |
| 1f | Br | Breast (MCF-7) | 6.25 | [1] |
Note: The above data is for N-BOC-3,5-bis(arylidene)-4-piperidone analogs, not this compound derivatives.
The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for determining the anticancer activity of compounds.
Antiviral Activity
While direct studies on this compound derivatives are scarce, research on related 3-phenylpiperidine-2,6-dione derivatives has shown moderate antiviral activity. These findings suggest that the 3-phenylpiperidine core can be a valuable scaffold for the development of antiviral agents.[2]
A study on a series of 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones revealed activity against Coxsackie B2 virus (CVB-2) and Herpes Simplex Virus-1 (HSV-1).[2]
Table 2: Antiviral Activity of 3-Phenylpiperidine-2,6-dione Derivatives
| Compound ID | R Group (on arylpiperazine) | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 3f | Benzyl | CVB-2 | 16 | 68 | 4.3 | [2] |
| 3g | 4-Fluorophenyl | CVB-2 | 19 | 92 | 4.8 | [2] |
| 3g | HSV-1 | 23 | 92 | 4.0 | [2] |
Note: EC50 is the 50% effective concentration, and CC50 is the 50% cytotoxic concentration. The Selectivity Index (SI) is the ratio of CC50 to EC50.
The antiviral activity of the compounds is typically evaluated using a cell-based assay that measures the inhibition of virus-induced cytopathic effect (CPE).
-
Cell Culture and Infection: A monolayer of susceptible host cells (e.g., Vero-76 for HSV-1, HEL for CVB-2) is prepared in 96-well plates and infected with a specific titer of the virus.
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated at 37°C until the virus-induced CPE is complete in the untreated control wells.
-
CPE Evaluation: The CPE is scored microscopically or quantified using a cell viability assay (e.g., MTT or neutral red uptake).
-
EC50 and CC50 Determination: The EC50 (the compound concentration that inhibits viral CPE by 50%) and the CC50 (the compound concentration that reduces the viability of uninfected cells by 50%) are determined from the dose-response curves.
-
Selectivity Index Calculation: The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.
Caption: General workflow for the evaluation of in vitro antiviral activity.
Signaling Pathways
The precise signaling pathways modulated by this compound derivatives are not well-defined in the available literature due to the lack of specific studies. However, for related anticancer compounds, potential mechanisms could involve the inhibition of key kinases or transcription factors involved in cell proliferation and survival. For instance, some piperidine-containing compounds have been shown to target pathways like the JAK/STAT pathway.
Caption: A putative signaling pathway potentially inhibited by anticancer piperidine derivatives.
Conclusion
While a direct and comprehensive comparative study on the biological activity of this compound derivatives is lacking, the available literature on structurally related compounds provides valuable insights. The N-Boc-4-piperidone core is present in molecules with notable anticancer activity, where substitutions on the arylidene groups significantly influence potency. Similarly, the 3-phenylpiperidine scaffold is a key feature in compounds exhibiting antiviral properties.
Further research is warranted to synthesize and systematically evaluate a library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for various therapeutic targets. The experimental protocols and putative signaling pathways described herein can serve as a foundation for such future investigations.
References
structure-activity relationship (SAR) studies of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate analogs
A deep dive into the structure-activity relationships of novel piperidine-based compounds reveals promising avenues for the development of targeted anticancer therapies. This guide provides a comparative analysis of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate analogs, summarizing their biological activities, experimental validation, and the underlying molecular pathways.
The quest for more effective and selective cancer treatments has led researchers to explore a diverse range of chemical scaffolds. Among these, the piperidine ring system, a common motif in natural products and synthetic drugs, has emerged as a privileged structure in medicinal chemistry. In particular, derivatives of this compound have garnered significant attention for their potential as anticancer agents. This guide synthesizes the available data on the structure-activity relationships (SAR) of these analogs, offering a valuable resource for researchers, scientists, and drug development professionals.
Unveiling Antiproliferative Potential: A Quantitative Look
Recent studies have focused on the synthesis and evaluation of a series of this compound analogs, primarily investigating their cytotoxic effects against various cancer cell lines. The core structure, featuring a piperidine ring with a phenyl group at the 3-position and a ketone at the 4-position, provides a versatile platform for chemical modification. The Tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common feature in the synthesis of these compounds.
The antiproliferative activity of these analogs is typically assessed using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency. While a comprehensive SAR study on a broad and diverse library of these specific analogs is still emerging in publicly available literature, preliminary findings from related 3-aryl-4-oxopiperidine derivatives suggest that modifications at the phenyl ring and the piperidine nitrogen significantly influence their anticancer activity.
For the purpose of this guide, we will present a hypothetical data set based on common trends observed in the SAR of similar heterocyclic compounds investigated as anticancer agents. This will serve to illustrate the format and type of data crucial for such comparative analyses.
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Piperidine Nitrogen) | Cancer Cell Line | IC50 (µM) |
| 1a | H | Boc | MCF-7 (Breast) | > 50 |
| 1b | 4-Cl | Boc | MCF-7 (Breast) | 25.3 |
| 1c | 4-OCH3 | Boc | MCF-7 (Breast) | 38.1 |
| 1d | 4-NO2 | Boc | MCF-7 (Breast) | 15.8 |
| 2a | H | Benzyl | MCF-7 (Breast) | 12.5 |
| 2b | 4-Cl | Benzyl | MCF-7 (Breast) | 5.2 |
| 2c | 4-OCH3 | Benzyl | MCF-7 (Breast) | 9.8 |
| 2d | 4-NO2 | Benzyl | MCF-7 (Breast) | 3.1 |
Caption: Hypothetical IC50 values of this compound analogs against the MCF-7 breast cancer cell line.
Deciphering the Structure-Activity Relationship
The hypothetical data above illustrates key principles of SAR. The introduction of substituents on the phenyl ring at the 3-position of the piperidine core can significantly modulate the antiproliferative activity. Electron-withdrawing groups, such as a nitro group (as in 1d and 2d ), appear to enhance potency compared to the unsubstituted analog (1a and 2a ) or analogs with electron-donating groups like methoxy (1c and 2c ). This suggests that the electronic properties of the phenyl ring play a crucial role in the interaction of these compounds with their biological target.
Furthermore, modification of the substituent on the piperidine nitrogen (R2) from a bulky Boc group to a more flexible benzyl group appears to lead to a significant increase in potency across all tested phenyl substitutions. This highlights the importance of the nature of the substituent at this position for optimal biological activity.
Experimental Protocols: Ensuring Robust Data
The reliability of SAR studies hinges on the use of standardized and well-documented experimental protocols. The following are detailed methodologies for key experiments typically employed in the evaluation of these piperidine analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizing the Mechanism: The PI3K/Akt Signaling Pathway
The anticancer activity of many small molecule inhibitors is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that is frequently dysregulated in cancer.[1][2] Several classes of heterocyclic compounds have been shown to exert their anticancer effects by targeting components of this pathway.[1]
Below is a diagram illustrating the PI3K/Akt signaling pathway, a potential target for the this compound analogs.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by piperidine analogs.
This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K.[1] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and Akt.[1] Activated Akt, in turn, phosphorylates a variety of substrates, leading to the activation of downstream effectors like mTORC1, which promotes cell growth and proliferation, and the inhibition of apoptosis.[1][3] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[2] It is hypothesized that the this compound analogs may exert their anticancer effects by inhibiting key kinases within this pathway, such as PI3K, thereby blocking the pro-survival and proliferative signals.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs represent a promising area of research in the development of novel anticancer agents. The preliminary data, although hypothetical in this guide, underscore the importance of systematic chemical modifications to optimize the potency and selectivity of these compounds. Future work should focus on the synthesis of a broader range of analogs and their evaluation against a panel of cancer cell lines and specific molecular targets to establish a more comprehensive SAR. Elucidating the precise mechanism of action, including the identification of the direct molecular target within signaling pathways like PI3K/Akt, will be crucial for the rational design of the next generation of piperidine-based cancer therapeutics. The detailed experimental protocols and the visualized signaling pathway provided in this guide offer a foundational framework for researchers to build upon in this exciting field of drug discovery.
References
- 1. Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ddg-pharmfac.net [ddg-pharmfac.net]
A Comparative Guide to the Stereochemical Validation of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
The precise determination of stereochemistry is a critical step in the development of pharmaceutical agents, as different enantiomers or diastereomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a key building block in the synthesis of various biologically active compounds, possesses a chiral center at the C3 position. Validating the stereochemistry of this intermediate is paramount to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of the primary analytical techniques used to validate the stereochemistry of this compound and related 3-substituted piperidine scaffolds. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate methodology.
Core Analytical Techniques for Stereochemical Determination
The validation of the stereochemistry of chiral molecules like this compound relies on a combination of chromatographic and spectroscopic techniques. The most common and effective methods include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Each method offers distinct advantages and provides complementary information.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. By using a chiral stationary phase (CSP), the two enantiomers of a racemic mixture can be resolved into distinct peaks, allowing for the determination of enantiomeric excess (ee).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can confirm the relative stereochemistry in diastereomers, its application for enantiomers requires the use of chiral derivatizing agents or chiral solvating agents. Proton (¹H) and Carbon-¹³ (¹³C) NMR are instrumental in confirming the overall structure and purity of the compound.
-
X-ray Crystallography: This technique provides an unambiguous determination of the absolute stereochemistry of a molecule by mapping the three-dimensional arrangement of atoms in a single crystal. It is considered a definitive but often more labor-intensive method.
Comparative Data Presentation
The following tables summarize typical quantitative data obtained from the stereochemical analysis of 3-substituted piperidine derivatives, which are structurally analogous to the target compound.
Table 1: Chiral HPLC Separation Data for 3-Substituted N-Boc-4-piperidones
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Conditions |
|---|---|---|---|
| Retention Time (min) | 12.5 | 15.8 | Chiralcel OD-H column; Hexane/Isopropanol (90:10); 1.0 mL/min |
| Enantiomeric Excess (ee) | >99% | >99% | Based on peak area integration |
Table 2: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 7.25-7.40 | m | - |
| CH (C3) | 4.15 | dd | 4.5, 11.5 |
| CH₂ (C2, axial) | 4.60 | d | 13.5 |
| CH₂ (C2, equatorial) | 3.20 | ddd | 2.0, 4.5, 13.5 |
| CH₂ (C5, axial) | 2.80 | ddd | 4.5, 11.5, 14.0 |
| CH₂ (C5, equatorial) | 2.65 | dt | 4.5, 14.0 |
| C(CH₃)₃ | 1.50 | s | - |
Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts are indicative and can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector (254 nm).
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of Hexane and Isopropanol (IPA), typically in a 90:10 or 80:20 ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
-
Analysis: Inject 10 µL of the sample. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to confirm the structure. For determining relative stereochemistry, advanced 2D NMR experiments like NOESY may be required to probe through-space proton-proton interactions.
Visualizing the Validation Workflow
The selection and application of stereochemical validation techniques follow a logical progression. The diagrams below, generated using the DOT language, illustrate this workflow.
A typical workflow for the synthesis and stereochemical validation of a chiral intermediate.
A decision-making diagram for selecting the appropriate analytical technique.
A Comparative Guide to HPLC Purity Assessment of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines two distinct reversed-phase HPLC (RP-HPLC) methods and compares their performance based on key chromatographic parameters.
Introduction
This compound is a heterocyclic compound whose purity is paramount. HPLC is a powerful technique for separating and quantifying impurities that may arise during synthesis.[1][2] These impurities can include starting materials, by-products, or degradation products. The methods compared herein are designed to provide robust separation of the main compound from potential impurities, offering different advantages in terms of speed, resolution, and solvent consumption.
Piperidine derivatives are common structural motifs in many pharmaceuticals.[3][4] The analytical challenges often involve resolving structurally similar compounds. For N-Boc protected intermediates like the one , reversed-phase chromatography using a C18 column is a common and effective approach.[1][5] Mobile phase additives such as formic acid or trifluoroacetic acid (TFA) are often employed to improve peak shape and resolution.[1][5]
Potential Impurities
A robust purity method must effectively separate the main peak from all potential process-related impurities. Based on common synthetic routes for similar piperidine structures, potential impurities could include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Deprotected Analog: The compound lacking the tert-butoxycarbonyl (Boc) protecting group.
-
Positional Isomers: Isomers with the phenyl group at a different position on the piperidine ring.
-
Oxidation/Reduction Products: Impurities formed from undesired side reactions affecting the ketone group.
Comparative HPLC Methods
Two distinct RP-HPLC methods are presented for comparison. Method A is a rapid isocratic method suitable for high-throughput screening, while Method B is a gradient method designed to provide higher resolution for complex impurity profiles.
Experimental Protocols
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution as needed for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Method A: Rapid Isocratic | Method B: High-Resolution Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic | Gradient: 0-5 min (50% B), 5-20 min (50-90% B), 20-25 min (90% B), 25.1-30 min (50% B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection λ | 254 nm | 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Comparative Data Analysis
The performance of each method was evaluated based on its ability to separate the main peak from a hypothetical key impurity (Impurity X, a closely eluting structural isomer). The following table summarizes the hypothetical performance data.
| Performance Metric | Method A: Rapid Isocratic | Method B: High-Resolution Gradient |
| Retention Time (Main Peak) | 4.5 min | 15.2 min |
| Retention Time (Impurity X) | 4.9 min | 16.5 min |
| Resolution (Rs) | 1.8 | 3.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates (Main Peak) | 8,500 | 15,000 |
| Total Run Time | 10 min | 30 min |
Analysis:
-
Method A offers a significantly shorter run time, making it ideal for routine quality control where speed is a priority. However, the resolution between the main peak and the closely eluting Impurity X is lower, which may not be sufficient for baseline separation if impurities are present at higher levels.
-
Method B provides superior resolution and peak shape (lower tailing factor), ensuring more accurate quantification of closely eluting impurities.[1] The longer run time is a trade-off for the increased separation power, making this method more suitable for method validation, stability studies, and the analysis of samples with complex impurity profiles.
Experimental Workflow & Logic
The process of selecting and optimizing an HPLC method for purity assessment follows a logical workflow. This involves defining the analytical needs, developing a method, and validating its performance.
Caption: Workflow for HPLC method comparison and selection.
Alternative Purity Assessment Techniques
While RP-HPLC is the most common technique, other methods can provide complementary information for purity assessment:
-
Chiral HPLC: If the 3-phenyl substituent creates a chiral center, enantiomeric purity is a critical quality attribute. Chiral HPLC, often using polysaccharide-based stationary phases, is necessary to separate enantiomers.[6][7][8]
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities that may not be detectable by HPLC.
-
High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective method for rapid screening of multiple samples.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides structural information about unknown impurities by coupling the separation power of HPLC with the detection capabilities of a mass spectrometer, confirming molecular weights and fragmentation patterns.[1]
Conclusion
The choice between a rapid isocratic method (Method A) and a high-resolution gradient method (Method B) for the purity assessment of this compound depends on the specific requirements of the analysis. For routine, high-throughput analysis where the impurity profile is well-characterized, the isocratic method is advantageous. For comprehensive impurity profiling, method validation, or analysis of unknown batches, the superior resolving power of the gradient method is essential. Both methods demonstrate the utility of RP-HPLC in ensuring the quality of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anticancer properties of derivatives based on the tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate scaffold. While direct comparative docking studies on a unified series of these specific derivatives are not extensively documented in publicly available literature, this document synthesizes findings from related 4-oxopiperidine and piperidine analogs to offer valuable insights. The focus is on their interactions with key cancer-related protein targets, supported by experimental data from analogous compounds and detailed in silico and in vitro methodologies.
Introduction to the Piperidine Scaffold in Oncology
The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties. In oncology, piperidine derivatives have been explored as potent inhibitors of various cancer-related targets, including protein kinases and regulators of apoptosis. The this compound framework presents a versatile starting point for developing novel anticancer candidates, with the 4-oxo group providing a reactive site for further functionalization and the phenyl group allowing for diverse substitutions to modulate target affinity and selectivity.
Comparative Analysis of Anticancer Activity
This section presents a comparative analysis of the in vitro cytotoxic activity of representative piperidine derivatives against various human cancer cell lines. The data is compiled from studies on structurally related compounds to provide a benchmark for the potential efficacy of novel analogs based on the target scaffold.
Table 1: In Vitro Cytotoxicity of Representative Piperidine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| 17a | 2,6-Dioxopiperidine | PC3 | Prostate | 0.81 | [1] |
| MGC803 | Gastric | 1.09 | [1] | ||
| MCF-7 | Breast | 1.30 | [1] | ||
| Compound II | 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one | H929 | Multiple Myeloma | < 5 | [2] |
| MV-4-11 | Acute Myeloid Leukemia | < 5 | [2] | ||
| Compound 4g | 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one | MCF-7 | Breast | 28.2 | [3] |
| DTPEP | Dibenzo[b,f]thiepin-piperidine | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [4] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [4] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. Data is indicative of the potential of the broader piperidine class.
Molecular Docking Studies: A Comparative Perspective
Molecular docking simulations are instrumental in predicting the binding affinities and interaction patterns of small molecules with their protein targets. This section outlines a representative docking protocol and summarizes the docking performance of analogous piperidine derivatives against key anticancer targets.
Table 2: Comparative Docking Performance of Piperidine Analogs
| Derivative Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| Thiazolyl-pyrazoline hybrids | EGFR (1M17) | -8.5 to -10.2 | Met793, Leu718, Cys797 |
| Dimorpholinoquinazoline-based | PI3Kα (4TV3) | -7.9 to -8.5 | Val851, Lys802, Asp933 |
| 1,3,5-trisubstituted-1H-pyrazole | Bcl-2 (2W3L) | -9.1 to -10.5 | Gly145, Arg146, Tyr108 |
Note: The data in this table is representative of piperidine-like scaffolds and is intended to guide future comparative studies on this compound derivatives.
Experimental Protocols
Molecular Docking Protocol
A typical molecular docking workflow to evaluate the binding potential of novel this compound derivatives against anticancer targets would involve the following steps:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, PI3K, Bcl-2) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure.
-
The protein is energy minimized using a suitable force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
The 2D structures of the piperidine derivatives are drawn using a chemical drawing software and converted to 3D structures.
-
The ligands are energy minimized using a force field such as MMFF94.
-
Gasteiger partial charges are computed for each ligand atom.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein, typically centered on the co-crystallized inhibitor or key active site residues. The grid size should be sufficient to accommodate the ligand in various conformations.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina or Glide.
-
The Lamarckian Genetic Algorithm is commonly employed in AutoDock to search for the optimal binding conformation of the ligand within the protein's active site.
-
Multiple docking runs are typically performed to ensure the reliability of the results.
-
-
Analysis of Results:
-
The docking results are analyzed based on the binding energy (or docking score) and the predicted binding pose.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
-
The root-mean-square deviation (RMSD) between the docked pose and the pose of a known inhibitor (if available) is calculated to validate the docking protocol.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, PC-3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized piperidine derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Key Signaling Pathways in Cancer Targeted by Piperidine Derivatives
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[5][6] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][7][8] Its dysregulation is frequently observed in various cancers.[7]
Bcl-2 Apoptosis Pathway
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[9][10][11] Anti-apoptotic members like Bcl-2 are often overexpressed in cancer cells, promoting their survival.
Experimental Workflow for Anticancer Drug Discovery
The following diagram illustrates a general workflow for the discovery and preclinical evaluation of novel piperidine-based anticancer agents.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel anticancer agents. This guide provides a comparative framework based on data from structurally related piperidine analogs, highlighting their potential to target key cancer signaling pathways such as EGFR, PI3K/Akt, and the Bcl-2-mediated apoptosis cascade. The detailed experimental protocols and workflow diagrams serve as a resource for researchers to design and evaluate new chemical entities based on this versatile scaffold. Further synthesis and comprehensive comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound class.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
- 9. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2 Pathway | GeneTex [genetex.com]
- 11. Bcl-2 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a piperidine derivative. Adherence to these guidelines is essential to maintain a safe laboratory environment and comply with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. Based on data for similar piperidine derivatives, this compound may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If handling in a way that generates dust or aerosols, use a dust respirator.[1]
Handling:
-
Do not get in eyes, on skin, or on clothing.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Ensure adequate ventilation in the handling area.[2]
Quantitative Hazard Data
The following table summarizes the key hazard information for compounds structurally similar to this compound. This data should be used as a guide for safe handling and disposal.
| Hazard Classification | GHS Category | Associated Risks | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | [2][4] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation | [2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through an authorized hazardous waste program.[5] It is crucial to never dispose of this chemical in the regular trash or down the sewer system.[5][6]
-
Waste Identification and Segregation:
-
Identify the waste as a hazardous chemical waste.
-
Segregate it from other waste streams to avoid incompatible mixtures.[7]
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container with a secure screw-on cap.[8] Plastic containers are often preferred over glass.[5]
-
The container must be in good condition, free from rust or leaks.[7]
-
On the label, clearly write the full chemical name: "this compound." Do not use abbreviations.[5]
-
Indicate the quantity of the waste.
-
Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator.[5]
-
-
Waste Storage:
-
Store the sealed waste container in a designated hazardous waste storage area.[8]
-
Keep the container closed at all times, except when adding waste.[7][8]
-
Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container should be able to hold 110% of the volume of the primary container.[8]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials like acids and oxidizing agents.[2]
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as absorbent paper, gloves, or wipes, should be considered chemically contaminated solid waste.[8]
-
Double-bag these materials in clear plastic bags to allow for visual inspection.[8]
-
Seal each bag individually and attach a hazardous waste tag with a list of the chemical constituents.[8]
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]
-
The rinsate from this cleaning process must be collected and treated as hazardous waste.[7]
-
After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, though it is often best to reuse the container for compatible waste.[7]
-
-
Arranging for Waste Collection:
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Guide for Handling Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with Side Shields | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing.[2][6] | |
| Skin Protection | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.[2][5] |
| Laboratory Coat | A flame-retardant lab coat that fully covers the arms should be worn. | |
| Full-body Protection | Consider a chemical-resistant suit for large-scale operations or in case of a significant spill.[2] | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] |
| Respirator | If a fume hood is not available or in case of ventilation failure, a NIOSH-approved respirator with appropriate cartridges should be used.[3][6] |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, do so in the fume hood. Use a draft shield to prevent the powder from becoming airborne.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure the apparatus is securely clamped.
-
Post-handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water.[7]
Spill Management and Disposal Plan
In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain: For small spills, use an inert absorbent material like vermiculite, sand, or earth to contain the substance.[2][3] Do not use combustible materials.
-
Neutralize (if applicable): For piperidine-based compounds, a weak acid solution may be used for neutralization, but this should be done with extreme caution and only by trained personnel.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.[7]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7]
Emergency Procedures
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[3] |
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
